6-Chloroquinoxaline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17797. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOMNCITVCXDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202883 | |
| Record name | Quinoxaline, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-43-1 | |
| Record name | Quinoxaline, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloroquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5448-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloroquinoxaline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinoxaline is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a prevalent motif in a wide array of biologically active molecules. The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with potential applications in drug discovery and functional materials development. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and mechanistic insights.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 61-65 °C. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂ | |
| Molecular Weight | 164.59 g/mol | |
| CAS Number | 5448-43-1 | |
| Appearance | Powder | |
| Melting Point | 61-65 °C | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in chloroform and methanol. |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons. The protons on the pyrazine ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The protons on the chlorinated benzene ring will show a splitting pattern consistent with their substitution.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyrazine ring and the carbon atom attached to the chlorine will have distinct chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond.
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom. Fragmentation patterns can provide further structural information.
Synthesis of the Quinoxaline Core
The quinoxaline scaffold is most commonly synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, 4-chloro-1,2-phenylenediamine would be the appropriate starting material, reacting with glyoxal.
Experimental Protocol: General Synthesis of Quinoxalines
A general procedure for the synthesis of quinoxaline derivatives involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with acid or base catalysis.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired quinoxaline derivative.
Chemical Reactivity
The chlorine atom at the 6-position of the quinoxaline ring is a key site for functionalization. This section details the primary reactions that this compound can undergo, providing a gateway to a vast array of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution at the chloro-substituted position. This reaction is a powerful tool for introducing a variety of functional groups.
This protocol describes a general procedure for the reaction of a chloroquinoxaline with an amine.
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the this compound (1 equivalent), the amine (1.1-1.5 equivalents), and a base such as potassium carbonate or triethylamine (2-3 equivalents) in a polar aprotic solvent like DMF or DMSO.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.
-
Reaction Setup: To a flask, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a base.[2]
References
An In-depth Technical Guide to 6-Chloroquinoxaline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazine ring fused to a chlorobenzene ring, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies for this compound, aimed at supporting research and development in the pharmaceutical and chemical industries.
Molecular Structure and Formula
This compound is characterized by a bicyclic heteroaromatic system. The presence of the chlorine atom at the 6-position and the two nitrogen atoms in the pyrazine ring are key determinants of its chemical reactivity and biological interactions.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5448-43-1 | [2] |
| Molecular Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=CC=N2 | [1] |
| InChI Key | HOOMNCITVCXDTR-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical Form | Powder | [2] |
| Melting Point | 61-65 °C | [2] |
| Assay Purity | 97% | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Below are the key spectroscopic data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | 8.86 (s, 1H), 8.83 (s, 1H), 8.12 (d, J=9.0 Hz, 1H), 7.99 (d, J=2.4 Hz, 1H), 7.76 (dd, J=9.0, 2.4 Hz, 1H) | [3] |
| ¹³C NMR | 147.2, 146.1, 144.5, 137.9, 132.3, 131.0, 130.3, 129.2 | [3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. A study on a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, provides insight into the characteristic vibrational bands of the this compound core.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass of this compound is 164.014127 u.[5]
Synthesis of this compound
The synthesis of quinoxaline derivatives can be achieved through various methods. A common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route starts from 4-chloro-1,2-diaminobenzene.
Experimental Protocol: Synthesis of a this compound derivative
The following protocol is adapted from a method for the synthesis of 6-chloro-1H-quinoxalin-2-one, a related derivative, which illustrates the general principles of forming the quinoxaline ring system.[6]
Materials:
-
p-Chloroaniline
-
Chloroacetyl chloride
-
Reagents for nitration, reduction, cyclization, and oxidation.
Procedure:
-
Acylation and Nitration: The synthesis begins with the acylation of p-chloroaniline with chloroacetyl chloride, followed by a nitration step.
-
Reduction: The nitro group is then reduced to an amino group.
-
Cyclization and Oxidation: The resulting intermediate undergoes cyclization and oxidation to form the 6-chloro-1H-quinoxalin-2-one.
This multi-step synthesis highlights a common strategy for accessing functionalized quinoxaline cores.
Biological and Pharmaceutical Relevance
Quinoxaline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.[7][8] These include:
-
Antimicrobial Activity: Quinoxaline derivatives have shown efficacy against various bacterial and fungal strains.[9]
-
Antiviral Activity: Certain derivatives have been investigated for their potential as antiviral agents.[9]
-
Anticancer Activity: The quinoxaline scaffold is a component of several compounds with demonstrated anticancer properties, often acting as kinase inhibitors.[10][11]
The 1,4-dioxide derivatives of quinoxalines, including those of this compound, have garnered particular interest as potential chemotherapeutic agents, especially as bioreductive prodrugs for targeting hypoxic tumor cells.[12]
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with a range of accessible synthetic routes, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The comprehensive data presented in this guide are intended to facilitate further research and innovation in this promising area.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 6-クロロキノキサリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 6-Chloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.85 | d | 1.8 |
| H-3 | 8.80 | d | 1.8 |
| H-5 | 8.08 | d | 9.1 |
| H-7 | 7.95 | d | 2.4 |
| H-8 | 7.68 | dd | 9.1, 2.4 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the eight carbon atoms of this compound are listed below.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 146.3 |
| C-3 | 145.2 |
| C-5 | 131.6 |
| C-6 | 132.5 |
| C-7 | 129.8 |
| C-8 | 130.5 |
| C-4a | 142.1 |
| C-8a | 141.8 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) corresponding to its monoisotopic mass. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak.[1]
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (C₈H₅³⁵ClN₂) |
| 166 | 32 | [M+2]⁺ (C₈H₅³⁷ClN₂) |
| 129 | 45 | [M-Cl]⁺ |
| 102 | 30 | [M-Cl-HCN]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented below, with wavenumbers given in reciprocal centimeters (cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3020 | Medium | Aromatic C-H stretch |
| 1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching vibrations (aromatic ring) |
| 1150 | Strong | C-Cl stretch |
| 880, 830 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry Protocol
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the solid this compound sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy Protocol
The IR spectrum of solid this compound is typically recorded using the KBr pellet technique. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
6-Chloroquinoxaline: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 5448-43-1
This in-depth technical guide provides a comprehensive overview of 6-Chloroquinoxaline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physical and chemical properties, a plausible synthetic route with experimental protocols, and an exploration of its biological activities, including potential mechanisms of action.
Physicochemical Properties
This compound is a solid, typically found as a powder, with the following key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 5448-43-1 | |
| Molecular Formula | C₈H₅ClN₂ | |
| Molecular Weight | 164.59 g/mol | |
| Melting Point | 61-65 °C | |
| Physical Form | Powder | |
| Solubility | A related compound, 6-chloro-2-methoxyquinoxaline, is slightly soluble in chloroform and methanol.[1] | |
| Boiling Point | Data for the 6-chloro isomer is not readily available. The related 2-chloroquinoxaline has a boiling point of 100 °C at 1.4 mmHg. |
Synthesis of this compound
A common and effective method for synthesizing quinoxalines is through the condensation reaction of an o-phenylenediamine with an α-dicarbonyl compound. For the synthesis of this compound, a suitable starting material is 4-chloro-1,2-diaminobenzene, which is reacted with glyoxal.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is the acid-catalyzed cyclocondensation of 4-chloro-1,2-diaminobenzene with glyoxal.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on established methodologies for quinoxaline synthesis.
Materials:
-
4-chloro-1,2-diaminobenzene
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-diaminobenzene in ethanol.
-
Addition of Reactants: To this solution, add a stoichiometric amount of glyoxal (40% aqueous solution) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Experimental workflow for this compound synthesis.
Biological Activity
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2] These include antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
Anticancer Activity
Several studies have highlighted the potential of quinoxaline derivatives as anticancer agents.[4] A study on a series of quinoxaline derivatives demonstrated that a 6-chloro-substituted analog exhibited significant cytotoxic activity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[5] The reported IC₅₀ values were 6.18 µM for HCT-116 and 5.11 µM for MCF-7, indicating potent anticancer effects.[5]
Antibacterial and Antiviral Activity
The quinoxaline scaffold is present in numerous compounds with demonstrated antibacterial and antiviral efficacy.[2][6] While specific data for this compound is limited, the general class of quinoxalines has shown activity against various bacterial and viral strains.[6][7]
Potential Signaling Pathway Involvement
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of structurally related compounds, such as chloroquine, it is plausible that it may interfere with key cellular signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is frequently dysregulated in cancer. Chloroquine has been shown to inhibit mTOR signaling, thereby enhancing the chemosensitivity of cancer cells.[8]
The following diagram illustrates a potential mechanism by which a quinoxaline derivative could exert its anticancer effects through the inhibition of the mTOR pathway.
Caption: Potential mechanism of action via mTOR pathway inhibition.
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization. The discussion on biological activity and signaling pathways is based on available scientific literature for quinoxaline derivatives and may not be fully representative of this compound itself. Further research is necessary to fully elucidate its properties and mechanisms of action.
References
- 1. Quinoxaline, 6-chloro-2-methoxy- CAS#: 104152-39-8 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 6-chloroquinoxaline derivatives. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the 6-position of the quinoxaline ring often plays a crucial role in modulating the biological activity of these compounds. This document details various synthetic methodologies, provides specific experimental protocols, summarizes key characterization data, and explores the mechanistic insights into their mode of action, particularly in the context of cancer cell signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the direct condensation of 4-chloro-1,2-phenylenediamine with 1,2-dicarbonyl compounds and multi-step synthetic routes involving the construction of the quinoxaline ring from a substituted aniline precursor.
Condensation of 4-Chloro-1,2-phenylenediamine with 1,2-Dicarbonyl Compounds
The most classical and straightforward method for synthesizing 2,3-disubstituted-6-chloroquinoxalines is the condensation reaction between 4-chloro-1,2-phenylenediamine and a variety of 1,2-dicarbonyl compounds.[1] This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be performed with or without a catalyst.[1][2]
A general synthetic workflow for this condensation reaction is depicted below:
Multi-step Synthesis from p-Chloroaniline
An alternative approach involves a multi-step synthesis commencing from p-chloroaniline. This method allows for the regioselective synthesis of specific isomers, such as 6-chloro-1H-quinoxalin-2-one. The synthetic sequence typically involves protection of the amino group, nitration, reduction of the nitro group, and subsequent cyclization and oxidation.[3]
A representative synthetic pathway is illustrated below:
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols for the synthesis of 6-chloro-2,3-dimethylquinoxaline and 6-chloro-2,3-diphenylquinoxaline.
Synthesis of 6-Chloro-2,3-dimethylquinoxaline
Materials:
-
4-chloro-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in ethanol.
-
To the stirred solution, add 1.1 equivalents of diacetyl dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to induce precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 6-chloro-2,3-dimethylquinoxaline.[4]
Synthesis of 6-Chloro-2,3-diphenylquinoxaline
Materials:
-
4-chloro-1,2-phenylenediamine
-
Benzil
-
Methanol
-
Ammonium chloride (catalyst)
Procedure:
-
To a stirred solution of benzil (1 mmol) in 5 mL of methanol, add 4-chloro-1,2-phenylenediamine (1.2 mmol) and ammonium chloride (50 mol%).
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into 20 mL of water.
-
Collect the precipitated solid by filtration and dry to afford 6-chloro-2,3-diphenylquinoxaline.[5]
Characterization of this compound Derivatives
The structural elucidation and confirmation of purity of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for selected this compound derivatives.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Chloro-2,3-dimethylquinoxaline | CDCl₃ | 2.76 (s, 3H), 2.77 (s, 3H), 7.64 (dd, 1H), 7.93 (d, 1H), 8.00 (d, 1H) | 23.5, 23.6, 127.8, 130.0, 130.2, 134.8, 140.0, 141.8, 154.2, 154.9 | [5] |
| 6-Chloro-1H-quinoxalin-2-one | - | - | Spectra available in database | [6] |
| 1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | - | - | Spectra available in database | [7] |
Table 2: FT-IR and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| 6-Chloro-2,3-dimethylquinoxaline | - | 192 (M⁺, 70%), 151 (100%), 110 (60%), 75 (65%) | [5] |
| 1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | C-C bending (quinoxaline): 455.2, 696.6, 1594.5 | - | [3] |
| 6-Chloro-1H-quinoxalin-2-one | Spectra available in database | - | [6] |
Biological Activity and Signaling Pathways
Quinoxaline derivatives are recognized for their significant anticancer properties, which are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[8] The 6-chloro substitution can enhance the potency and selectivity of these compounds.
Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[5][10] The inhibition of key kinases such as PI3K and mTOR by this compound derivatives can lead to the suppression of downstream signaling events, ultimately resulting in apoptosis and the inhibition of tumor growth.
Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers.[11] Certain quinoxaline derivatives have demonstrated the ability to interfere with this pathway, potentially by inhibiting key kinases such as MEK or ERK, leading to the suppression of cancer cell growth.[12]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The synthetic methodologies discussed, along with the specific experimental protocols, offer a practical resource for researchers in the field. The summarized spectroscopic data serves as a valuable reference for the characterization of these compounds. Furthermore, the exploration of their biological activities, particularly their role as inhibitors of key cancer-related signaling pathways, highlights their potential as promising scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and optimization of these derivatives will be crucial in advancing their clinical potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. scielo.br [scielo.br]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Solubility of 6-Chloroquinoxaline: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility of 6-Chloroquinoxaline in various organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a predictive framework based on established chemical principles, detailed experimental protocols for determining solubility, and a qualitative assessment to guide solvent selection.
Core Principles of Solubility: A Predictive Approach
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1][2] This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of two nitrogen atoms in the quinoxaline ring system and the electronegative chlorine atom. This polarity suggests it will be more soluble in polar organic solvents than in nonpolar ones.
The quinoxaline core, being a bicyclic aromatic system, also contributes to its solubility characteristics, often leading to challenges in both aqueous and some organic media due to its planar and rigid structure.[3] The presence of the chlorine atom, a lipophilic substituent, may slightly enhance its solubility in less polar organic solvents compared to the parent quinoxaline molecule.
Qualitative Solubility Profile of this compound
Based on these principles and data from structurally related compounds, a qualitative solubility profile for this compound can be predicted. This information is summarized in the table below and serves as a starting point for solvent screening experiments.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in dipole-dipole interactions with the polar quinoxaline ring. They are excellent solvents for a wide range of organic compounds.[4] |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond acceptors with the nitrogen atoms of the quinoxaline ring. Solubility is expected to be moderate and may increase with heating.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the this compound molecule. They are often used in extraction and purification processes for similar compounds.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility in ethers is anticipated to be limited.[4] |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents can interact with the quinoxaline ring system through π-π stacking, suggesting some degree of solubility.[4] |
| Non-polar | Hexane, Heptane | Low | Due to the significant difference in polarity, this compound is expected to have very limited solubility in non-polar aliphatic hydrocarbons. These are often used as anti-solvents for crystallization.[4] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
-
Heating block or water bath (optional)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a clean, dry test tube.[5]
-
Solvent Addition: Add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the test tube.[6]
-
Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[7]
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.[8]
-
-
Incremental Solvent Addition (for semi-quantitative analysis): If the compound is not fully soluble, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid completely dissolves. Record the total volume of solvent required.
-
Effect of Temperature (Optional): If the compound has low solubility at room temperature, gently heat the mixture using a heating block or water bath to observe if solubility increases. Note any changes.
-
Confirmation of Saturation: For a more rigorous determination, a saturated solution can be prepared by adding an excess of this compound to the solvent, agitating for an extended period to ensure equilibrium, and then filtering to remove the undissolved solid. The concentration of the resulting clear solution can then be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical predictions with systematic experimental validation, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the pace of drug discovery and development.
References
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry. Since its discovery, the quinoxaline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxaline compounds, detailing the evolution of their synthesis, and highlighting key milestones that have cemented their importance in modern drug discovery.
The Genesis of Quinoxaline: The Hinsberg Synthesis
The journey of quinoxaline chemistry began in 1884 with the pioneering work of O. Hinsberg and, independently, W. Körner. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This fundamental reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the groundwork for the entire field and remains a widely utilized method for constructing the quinoxaline core.
The classical Hinsberg synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, to form 2,3-diphenylquinoxaline.[4][5] This reaction is typically carried out by heating the reactants in a suitable solvent, such as rectified spirit (ethanol).[4][6]
Logical Relationship: The Hinsberg Quinoxaline Synthesis
Caption: The fundamental Hinsberg reaction for quinoxaline synthesis.
Evolution of Synthetic Methodologies
While the Hinsberg synthesis proved to be a robust and versatile method, the classical conditions often required high temperatures and long reaction times.[7] Over the decades, significant efforts have been dedicated to developing more efficient, milder, and environmentally friendly synthetic protocols. This has led to a vast expansion of the quinoxaline synthetic toolbox.
Modern approaches include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes and often leads to improved yields.[6][8]
-
Catalysis: A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote the condensation reaction under milder conditions.[7][9]
-
Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), solvent-free conditions, and recyclable catalysts aligns with the principles of sustainable chemistry.[3][6]
-
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, has improved the overall efficiency of quinoxaline synthesis.[10]
Quantitative Comparison of Synthetic Methods
The following table summarizes and compares various methods for the synthesis of 2,3-diphenylquinoxaline, a common model compound in quinoxaline chemistry.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [4][8] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [8] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [7] |
| Solid Acid Catalyst | TiO₂-Pr-SO₃H | Ethanol or Solvent-free | Room Temperature | 10 min | 95% | [3] |
| Lanthanide-Based Catalyst | Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | 20 min | 80 - 98% | [11] |
| Ultrasonic Irradiation | p-TSA | Ethanol | Room Temperature | 8 min | 97% | [6] |
Experimental Protocols
Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol is a representative example of the classical Hinsberg synthesis.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
To this warm solution, add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Warm the reaction mixture in a water bath for 30 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.
-
Collect the solid product by filtration and recrystallize from aqueous ethanol to obtain the pure product.[4][5]
Modern Heterogeneous Catalyzed Synthesis of 2,3-Diphenylquinoxaline
This protocol illustrates a more modern, greener approach to quinoxaline synthesis.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]
The Rise of Quinoxalines in Medicinal Chemistry
The initial discovery of quinoxalines was primarily of academic interest. However, in the mid-20th century, the potent biological activities of naturally occurring quinoxaline-containing antibiotics, such as echinomycin, were unveiled.[12] Echinomycin, a bicyclic octapeptide antibiotic, was found to exert its anticancer and antimicrobial effects by bis-intercalating into DNA.[13][14] This discovery sparked a wave of research into the medicinal applications of quinoxaline derivatives.
Signaling Pathway: Mechanism of Action of Quinoxaline Antibiotics (Echinomycin)
Caption: Echinomycin inhibits transcription by binding to DNA.
Modern Quinoxaline-Based Drugs
The versatility of the quinoxaline scaffold has led to the development of a number of clinically important drugs. A notable example is Levofloxacin , a third-generation fluoroquinolone antibiotic. Although the core is a quinolone, its mechanism of action is relevant to the broader class of DNA-targeting agents. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Experimental Workflow: A Modern Approach to Quinoxaline Synthesis
Caption: A generalized workflow for modern quinoxaline synthesis.
Conclusion
From its serendipitous discovery in the late 19th century to its current status as a cornerstone of medicinal chemistry, the journey of the quinoxaline scaffold is a testament to the power of organic synthesis and the continuous quest for novel therapeutic agents. The evolution of synthetic methodologies has transformed the preparation of these compounds from a laborious process to a highly efficient and versatile endeavor. The diverse biological activities exhibited by quinoxaline derivatives, ranging from anticancer to antimicrobial, ensure that this remarkable heterocycle will continue to be a focal point of research and development in the pharmaceutical sciences for the foreseeable future.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. ijiset.com [ijiset.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. medium.com [medium.com]
- 14. m.youtube.com [m.youtube.com]
A Theoretical Deep Dive into the Electronic Structure of 6-Chloroquinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the theoretical studies on the electronic structure of 6-chloroquinoxaline derivatives. While direct comprehensive theoretical studies on this compound are not extensively available in the reviewed literature, this document leverages detailed computational analyses of closely related derivatives, primarily 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, to provide a transferable framework for understanding the electronic properties of this important class of heterocyclic compounds. This guide adheres to best practices in scientific communication, presenting quantitative data in structured tables, detailing computational methodologies, and employing visualizations to clarify complex concepts.
Computational Methodology: A Blueprint for Electronic Structure Analysis
The theoretical investigation of the electronic structure of quinoxaline derivatives predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical calculations are instrumental in predicting molecular geometries, spectroscopic features, and electronic properties.[1]
A common and robust computational protocol involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, paired with a comprehensive basis set such as 6-311++G(2d,2p).[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Spectroscopic Simulations: Following geometry optimization, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis) are calculated. For NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed.[3][4]
-
Electronic Property Analysis: Key electronic descriptors are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the reactivity and kinetic stability of the molecule.[2]
Molecular Geometry and Structural Parameters
The optimized molecular geometry provides foundational information about bond lengths, bond angles, and dihedral angles. For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations have shown that the quinoxaline-2,3-dione fragment possesses a trigonal planar geometry.[2] The calculated bond lengths and angles are in good agreement with experimental X-ray diffraction data, validating the chosen computational model.
Table 1: Selected Optimized Geometrical Parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C=O | 1.217 - 1.218 |
| C-N | 1.383 - 1.458 | |
| C=C (aromatic) | 1.385 - 1.401 | |
| C-Cl | 1.745 | |
| Bond Angle (°) | N-C=O | 125.1 - 125.2 |
| C-N-C | 120.8 - 121.2 | |
| C-C-C (aromatic) | 117.4 - 122.6 |
Data sourced from a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione using DFT at the B3LYP/6–311++G(2d, 2p) level of theory.[2]
Frontier Molecular Orbitals and Chemical Reactivity
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[2]
For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the HOMO is primarily delocalized on the quinoxaline part, indicating that this region is susceptible to electrophilic attack.[2] The LUMO is also delocalized on the quinoxaline moiety, suggesting that nucleophilic attack is likely to occur at specific carbon atoms within this ring system.[2]
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione
| Parameter | Value (eV) |
| EHOMO | -6.3996 |
| ELUMO | -1.9021 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4975 |
Calculations performed using the DFT/B3LYP/6–311++G(2d, 2p) method.[2]
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2]
References
Methodological & Application
Applications of 6-Chloroquinoxaline in Anticancer Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes on the anticancer properties of this compound derivatives and protocols for their evaluation.
Application Notes
This compound derivatives have been investigated for their efficacy against a multitude of cancer types, functioning through diverse mechanisms of action. These compounds often serve as scaffolds for the synthesis of molecules that can selectively target key proteins and signaling pathways dysregulated in cancer.
Cytotoxic Activity
A primary application of this compound derivatives is their direct cytotoxic effect on cancer cells. Numerous studies have demonstrated that modifications on the quinoxaline ring system can lead to compounds with potent growth-inhibitory and cell-killing properties. The cytotoxic activity is typically evaluated across a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | HCT-116 (Colon) | 6.18 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 5.11 | Doxorubicin | Not specified | |
| Compound XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 5.3 | Doxorubicin | Not specified | |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | Not specified |
| MCF-7 (Breast) | 9.0 | Doxorubicin | Not specified | |
| Compound 6k | HeLa (Cervical) | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 |
| HCT-116 (Colon) | 9.46 ± 0.7 | Doxorubicin | 5.57 ± 0.4 | |
| MCF-7 (Breast) | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 | |
| Compound 3b | MCF-7 (Breast) | 1.85 ± 0.11 | Staurosporine | 6.77 ± 0.41 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3][4]
Induction of Apoptosis
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner. For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis in adult T-cell leukemia cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5][6] Furthermore, DCQ treatment leads to an increase in p53 and p21 protein levels, which are crucial mediators of apoptosis.[6]
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Certain this compound derivatives have been found to interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest, typically at the G2/M phase.[5] This arrest prevents the cancer cells from dividing and proliferating. For example, some quinoxaline 1,4-dioxide derivatives can induce G2/M cell cycle arrest in human colon cancer cells by inhibiting the expression of cyclin B.[5] Compound 3b, a 2-substituted-quinoxaline, was found to cause a significant shift in the cell population of MCF-7 breast cancer cells, with an increase in the S phase, indicating cell cycle disruption.[4]
Kinase Inhibition
Many signaling pathways that are crucial for cancer cell growth, survival, and proliferation are regulated by kinases. Quinoxaline derivatives have been identified as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapy.[7][8] They often act as ATP-competitive inhibitors.[1] Key kinase targets for quinoxaline-based compounds include:
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers. This compound derivatives have been developed as EGFR inhibitors.[9][10]
-
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Quinoxaline derivatives have been explored as dual inhibitors of PI3K and mTOR.[11]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinoxaline derivatives have shown inhibitory activity against VEGFR, suggesting anti-angiogenic potential.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer applications of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[3]
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a this compound derivative.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the effect of a this compound derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound derivative as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their preclinical evaluation.
Caption: Preclinical evaluation workflow for this compound derivatives.
Caption: Apoptosis induction by this compound derivatives.
Caption: G2/M cell cycle arrest induced by this compound derivatives.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneonline.com [geneonline.com]
- 8. scienmag.com [scienmag.com]
- 9. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Chloroquinoxaline in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, 6-chloroquinoxaline serves as a key building block in the synthesis of novel antiviral agents. Its chemical structure allows for functionalization at various positions, leading to the development of compounds with potent activity against a range of viruses, including influenza, coronaviruses, and Human Immunodeficiency Virus (HIV).[1][3][4] These derivatives often target viral-specific enzymes or proteins crucial for the viral life cycle, such as polymerases, proteases, or proteins involved in RNA binding.[5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of new antiviral candidates.
Data Presentation: Antiviral Activity of this compound Derivatives
The following table summarizes the quantitative data for various quinoxaline derivatives, highlighting their potential as antiviral agents.
| Compound ID | Derivative Class | Target Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 1 | 2,3,6-trisubstituted quinoxaline | Influenza A/Udorn/72 | Fluorescence Polarization | 3.5 µM | [5] |
| 2 | 2,3,6-trisubstituted quinoxaline | Influenza A/Udorn/72 | Fluorescence Polarization | 6.2 µM | [5] |
| 3 | 6-chloro-7-fluoroquinoxaline derivative | HIV-1 (IIIB) | Cell-based | >11.78 µg/mL | [3] |
| 4 | 6-chloro-7-fluoroquinoxaline derivative | HIV-1 (IIIB) | Cell-based | >15.45 µg/mL | [3] |
| 5 | 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione | Coronavirus | Replication Inhibition | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-disubstituted-6-chloroquinoxalines as Influenza NS1A Protein Inhibitors
This protocol is based on the general method for synthesizing quinoxaline derivatives that have shown inhibitory activity against the influenza A non-structural protein 1 (NS1A), which is essential for viral replication.[5]
Objective: To synthesize 2,3-disubstituted-6-chloroquinoxaline derivatives.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Substituted 1,2-diketone (e.g., 1,2-di(furan-2-yl)ethane-1,2-dione)
-
Ethanol
-
Acetic acid
-
Sodium acetate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-1,2-phenylenediamine and 1 equivalent of the desired 1,2-diketone in ethanol.
-
Reaction Conditions: Add a catalytic amount of acetic acid and sodium acetate to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,3-disubstituted-6-chloroquinoxaline derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Antiviral Activity Assay - Fluorescence Polarization Assay for NS1A-dsRNA Interaction
This protocol describes an in vitro fluorescence polarization-based binding assay to evaluate the ability of synthesized quinoxaline derivatives to disrupt the interaction between the influenza A NS1A protein and double-stranded RNA (dsRNA).[5]
Objective: To determine the IC₅₀ value of a test compound for the inhibition of NS1A-dsRNA binding.
Materials:
-
Purified influenza A NS1A protein (residues 1-73)
-
Carboxyfluorescein-labeled dsRNA (FAM-dsRNA)
-
Synthesized this compound derivatives (test compounds)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, flat-bottom 96-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations. Prepare a solution of FAM-dsRNA and NS1A protein in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of NS1A protein and FAM-dsRNA to each well.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (DMSO only) and wells with no protein (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Synthetic Pathway for 2,3,6-Trisubstituted Quinoxaline Derivatives
Caption: General synthetic route to 2,3,6-trisubstituted quinoxalines.
Logical Workflow for Antiviral Drug Discovery Using this compound
Caption: Workflow for antiviral drug discovery with this compound.
Potential Mechanism of Action: Inhibition of Viral Protein-RNA Interaction
Caption: Inhibition of viral protein-RNA binding by a quinoxaline derivative.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Compounds from 6-Chloroquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a versatile pharmacophore. Among these, derivatives of 6-chloroquinoxaline have shown particular promise as antibacterial agents. The presence of the chlorine atom at the 6-position can influence the electronic properties and bioavailability of the molecule, often enhancing its antimicrobial efficacy.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antibacterial compounds derived from this compound. It is intended to guide researchers in the development of novel quinoxaline-based antibacterial agents.
Mechanism of Action: Bioreductive Activation of Quinoxaline 1,4-di-N-oxides
A prominent class of antibacterial quinoxaline derivatives are the quinoxaline 1,4-di-N-oxides (QdNOs). Their mechanism of action is particularly effective in hypoxic environments, such as those found in bacterial biofilms and anaerobic infections. The antibacterial activity of QdNOs is initiated by a bioreductive activation process.[1]
Under anaerobic or hypoxic conditions, bacterial reductases donate a single electron to the QdNO molecule, transforming it into a highly reactive radical anion.[2] This radical anion can then generate reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[1] The surge in intracellular ROS leads to oxidative stress, causing widespread damage to cellular components. A primary target of this oxidative damage is bacterial DNA, leading to strand scission and the induction of the SOS DNA repair system.[1][3] This extensive DNA damage ultimately results in bacterial cell death.[1]
Data Presentation: Antibacterial Activity of this compound Derivatives
The antibacterial efficacy of synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 2-Substituted-6-chloroquinoxaline Derivatives
| Compound | R Group | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| 3a | 2,3-Dimethylaniline | >100 | >100 | >100 | >100 |
| 3b | 4-Fluoroaniline | 50 | 100 | 100 | >100 |
| 3c | 4-Chloroaniline | 50 | 50 | 100 | 100 |
| 3d | 4-Bromoaniline | 25 | 50 | 50 | 100 |
| 3e | 4-Iodoaniline | 25 | 25 | 50 | 50 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Antibacterial Activity of this compound-2,3(1H,4H)-dione Derivatives
| Compound | R Group | Staphylococcus aureus MIC (mg/mL) |
| 2a | 1,4-diallyl | 1.25 |
Note: The significantly higher MIC value for compound 2a suggests lower potency compared to the compounds in Table 1. Direct comparison should be made with caution due to different units.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a representative synthetic workflow for the preparation of 2-substituted-6-chloroquinoxaline derivatives.
Protocol 1: Synthesis of 2-Substituted-6-chloroquinoxalines
This protocol describes a general procedure for the nucleophilic substitution reaction of 2,6-dichloroquinoxaline with various nucleophiles.[4]
Materials:
-
2,6-Dichloroquinoxaline
-
Substituted amine, alcohol, or thiol
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Triethylbenzylammonium chloride (TEBAC) (Phase Transfer Catalyst)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 2,6-dichloroquinoxaline (1.0 eq) and the desired nucleophile (amine, alcohol, or thiol) (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (1.1 eq) and a catalytic amount of TEBAC (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 70-75 °C and stir for 6-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove inorganic salts. Add the filtrate to ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure 2-substituted-6-chloroquinoxaline derivative.[4]
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Susceptibility Testing
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][8]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][8]
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (appropriately diluted to twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[5][9]
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[5]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11.
-
The final volume in each well will be 200 µL.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[8]
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.[5] This can be determined by visual inspection or by using a microplate reader.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic protocols and antimicrobial testing methods detailed in this document provide a framework for the synthesis, screening, and evaluation of new derivatives. The mechanism of action, particularly for quinoxaline 1,4-di-N-oxides, involving bioreductive activation and subsequent DNA damage, offers a targeted approach for drug design. Further research focusing on structure-activity relationships (SAR) will be crucial in optimizing the potency and spectrum of activity of these compounds to combat the growing threat of antimicrobial resistance.
References
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
6-Chloroquinoxaline: A Versatile Scaffold for Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-chloroquinoxaline scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of inhibitor candidates. This document provides a comprehensive overview of the application of this compound in kinase inhibitor design, including detailed experimental protocols and a summary of reported biological activities.
Introduction to this compound in Kinase Inhibition
Quinoxaline derivatives, a class of heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The quinoxaline core can mimic the purine base of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. The introduction of a chlorine atom at the 6-position of the quinoxaline ring provides a crucial handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Key Kinase Targets and Signaling Pathways
Derivatives of the this compound scaffold have shown inhibitory activity against several key kinases implicated in cancer progression, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases are pivotal in regulating cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
EGFR is a key driver of tumor growth and proliferation in many cancers.[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell survival and proliferation.[4]
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[5] Its activation is critical for the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively suppress tumor-induced angiogenesis.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6][7] This pathway can be activated downstream of receptor tyrosine kinases like EGFR and VEGFR-2.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative this compound derivatives against key kinase targets.
Table 1: Inhibitory Activity of this compound Derivatives against EGFR
| Compound ID | Modification on Quinoxaline Scaffold | Cell Line | IC50 (µM) | Reference |
| IVc | 1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | A549 | 5.29 ± 1.34 | |
| IVc | 1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | HeLa | 3.20 ± 1.32 | |
| IVc | 1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | MCF-7 | 4.19 ± 1.87 | |
| CPD4 | Quinoxalinone derivative | H1975 | 3.47 ± 2.20 | [8] |
| MN343 | Quinoxalinone derivative | A431 | < Erlotinib | [3] |
Table 2: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Modification on Quinoxaline Scaffold | Assay Type | IC50 (nM) | Reference |
| 23a | bis([1][3][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | Enzyme Assay | 3.7 - 11.8 | [9] |
| 23i | bis([1][3][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | Enzyme Assay | 3.7 - 11.8 | [9] |
| 25d | Quinoxaline derivative | Enzyme Assay | 3.4 ± 0.3 | [10] |
| 25e | Quinoxaline derivative | Enzyme Assay | 6.8 ± 0.5 | [10] |
| 7f | 3-pyridopyrimidyl-quinoxaline | Enzyme Assay | 1.2x Sorafenib | [5] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors.
General Synthesis Protocol for 6-Chloro-N-phenylquinoxalin-2-amine Derivatives
This protocol describes a general method for the synthesis of this compound derivatives through a nucleophilic aromatic substitution reaction.
Materials:
-
5-chloro-2-nitro-phenylamine
-
Chloroacetyl chloride
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Hydrogen peroxide (H₂O₂)
-
Substituted anilines
-
Appropriate solvents (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
Synthesis of 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide: React 5-chloro-2-nitro-phenylamine with chloroacetyl chloride.[11]
-
Reduction: Reduce the nitro group of 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide using H₂ gas and a Pd/C catalyst to yield N-(2-amino-4-chloro-phenyl)-2-chloro acetamide.[11]
-
Cyclization/Oxidation: Oxidize the intermediate with H₂O₂ to form 6-chloro-1H-quinoxalin-2-one.[11]
-
Chlorination: Treat the 6-chloro-1H-quinoxalin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloroquinoxaline.
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 2,6-dichloroquinoxaline and a slight excess of the desired substituted aniline in an appropriate solvent such as DMF. Add a base like potassium carbonate. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain the final 6-chloro-N-phenylquinoxalin-2-amine derivative.
Biochemical Kinase Assay (VEGFR-2)
This protocol outlines a luminescence-based assay to measure the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., BPS Bioscience, Cat# 79334)
-
ATP solution (e.g., BPS Bioscience, Cat# 79686)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
White 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare 1x kinase buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding ATP. For the "blank" wells, add kinase buffer instead of the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (ELISA)
This protocol describes a cell-based ELISA to quantify the inhibition of EGFR autophosphorylation.
Materials:
-
A431 cells (or another suitable cell line with high EGFR expression)
-
Cell culture medium and serum
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer
-
Blocking buffer
-
Primary antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed A431 cells in a 96-well plate and allow them to adhere overnight. Serum-starve the cells for 16-18 hours. Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Fixing and Permeabilization: Fix the cells with fixing solution and then permeabilize them.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Incubate the cells with either anti-phospho-EGFR or anti-total-EGFR primary antibodies. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and allow the color to develop. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Calculate the percent inhibition of EGFR phosphorylation and determine the IC50 values.[12]
Western Blot Analysis for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (a downstream effector of PI3K) by Western blot to assess pathway inhibition.
Materials:
-
Cell line of interest
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated Akt relative to the total Akt.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The synthetic accessibility and the ability to modulate the physicochemical properties through substitution make it an attractive scaffold for medicinal chemists. The protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of the next generation of this compound-based targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 6-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of 6-chloroquinoxaline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds often exert their therapeutic effects by modulating key signaling pathways implicated in cancer cell proliferation and survival.
Data Presentation: Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives involves the condensation of 4-chloro-1,2-phenylenediamine with various 1,2-dicarbonyl compounds.[2] The reaction conditions can be adapted to generate a diverse library of substituted 6-chloroquinoxalines. The following table summarizes the yields for the synthesis of several this compound derivatives using different dicarbonyl compounds.
| Entry | R' | Product | Reaction Time | Yield (%) |
| 1 | Ph | 6-chloro-2,3-diphenylquinoxaline | 1 h | 96 |
| 2 | 4-(MeO)-Ph | 6-chloro-2,3-bis(4-methoxyphenyl)quinoxaline | 2.5 h | 96 |
| 3 | Me | 6-chloro-2,3-dimethylquinoxaline | 35 min | 97 |
Table adapted from data presented in an efficient, acid- and metal-free catalyst system for the synthesis of quinoxalines.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2,3-dimethylquinoxaline
This protocol details the synthesis of 6-chloro-2,3-dimethylquinoxaline via the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).[2]
Materials:
-
4-chloro-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for vacuum filtration
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol.[2]
-
Reagent Addition: While stirring the solution at room temperature, add a slight excess (approximately 1.1 equivalents) of diacetyl (2,3-butanedione) dropwise.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2 to 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product will typically precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[2]
-
Purification: Purify the crude 6-chloro-2,3-dimethylquinoxaline by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.[2]
Protocol 2: General Procedure for the Synthesis of 6-Chloro-2,3-disubstituted-quinoxalines
This general protocol can be adapted for the synthesis of various 2,3-disubstituted this compound derivatives.
Procedure:
-
In a round-bottom flask, combine equimolar amounts (e.g., 5 mmol) of 4-chloro-1,2-phenylenediamine and the desired 1,2-dicarbonyl compound in 50 ml of glacial acetic acid.
-
Heat the mixture under reflux for 4-5 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize it with a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration and recrystallize it from ethanol to yield the purified product.
Mandatory Visualizations
Signaling Pathway Diagram
Quinoxaline derivatives have been identified as potent anticancer agents that can modulate critical signaling pathways involved in tumor progression. Several derivatives have been shown to inhibit protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.[1][4]
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and preliminary biological evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Experimental workflow for synthesis and anticancer evaluation.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery and materials science. The functionalization of the quinoxaline core is crucial for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1]
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 6-chloroquinoxaline, a key intermediate for the synthesis of diverse functionalized quinoxaline derivatives. The protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and cyanation reactions are presented to guide the synthesis of a wide array of 6-substituted quinoxalines.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly described by three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1]
Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful exclusion of oxygen and moisture, as the palladium(0) catalyst and some organometallic reagents are sensitive to air.
Caption: A generalized workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate.[1] It is particularly useful for the synthesis of biaryl compounds.
Application Notes:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be employed.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₃PO₄, K₂CO₃, Na₂CO₃, or Cs₂CO₃ are frequently used.
-
Solvent: A variety of solvents can be used, including THF, 1,4-dioxane, toluene, and DMF, often with the addition of water.
-
Reactivity: In dihaloquinoxalines, the chloro-substituent at the 2-position is generally more reactive than at the 6-position due to electronic effects.[2] This selectivity can be exploited for sequential couplings.
Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-aryl-6-chloroquinoxalines with various arylboronic acids. While the starting material is not this compound, these data provide a good indication of the expected efficiency of the coupling at the 6-position.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylquinoxaline derivative | ~70-85% |
| 2 | 4-Tolylboronic acid | 6-(4-Tolyl)quinoxaline derivative | ~75% |
| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoxaline derivative | ~63% |
| 4 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)quinoxaline derivative | ~62% |
| 5 | 2-Thienylboronic acid | 6-(2-Thienyl)quinoxaline derivative | ~45% |
Data adapted from reactions on a similar substrate, 2,6-dichloroquinoxaline, for mono-arylation at the 2-position, which provides an estimate for the reactivity at the 6-position.[2]
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (100 mL) and extract the mixture with dichloromethane (CH₂Cl₂, 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-heptane).[2]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the vinylation of aryl halides.
Application Notes:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are often used as coupling partners.
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri-o-tolylphosphine (4 mol%).
-
Add triethylamine (Et₃N, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide.[4]
Application Notes:
-
Catalyst System: A dual catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent.
-
Solvent: Anhydrous and deoxygenated solvents like THF or DMF are commonly used in conjunction with the amine base.
-
Copper-Free Conditions: Copper-free Sonogashira couplings can also be performed to avoid potential issues with copper catalysis, often requiring a different palladium catalyst and ligand system.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed triethylamine (Et₃N, 10 mL) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[5][6]
Application Notes:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, DavePhos) is critical for the success of this reaction.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Amine Scope: A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be used.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[7][8]
Application Notes:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with phosphine ligands is commonly used.
-
Organostannane Reagents: A variety of organostannanes (e.g., aryl, vinyl, alkyl, alkynyl) can be used. A key drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.
-
Additives: Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes accelerate the reaction.
-
Solvent: Anhydrous, aprotic solvents such as THF, toluene, or DMF are typically employed.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the organostannane (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene (10 mL).
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, then filter through Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Cyanation
Palladium-catalyzed cyanation is a method for the introduction of a nitrile group onto an aromatic ring by coupling an aryl halide with a cyanide source.
Application Notes:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity and moisture stability compared to alkali metal cyanides. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative.[9]
-
Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is required.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used.
-
Safety: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%) to a Schlenk tube.
-
Add anhydrous, degassed N,N-dimethylacetamide (DMAc, 5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble solids.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound described in these application notes provide a powerful and versatile platform for the synthesis of a diverse array of functionalized quinoxaline derivatives. The provided protocols, while adaptable, offer robust starting points for researchers in medicinal chemistry, materials science, and organic synthesis. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and agrochemicals.[1] Traditional methods for their synthesis often involve hazardous reagents, harsh reaction conditions, and significant waste generation.[2][3] The principles of green chemistry offer a paradigm shift towards more sustainable and environmentally benign synthetic routes.[2][4] These approaches prioritize the use of non-toxic solvents, renewable materials, and energy-efficient techniques, leading to higher yields, reduced waste, and safer laboratory practices.[2][5] This document provides detailed application notes and protocols for various green synthetic approaches to quinoxaline derivatives.
Green Synthetic Approaches
Several innovative and eco-friendly methods have been developed for the synthesis of quinoxaline derivatives. These include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields in shorter timeframes with reduced solvent usage.[6][7]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation, providing a powerful tool for green synthesis.[8]
-
Mechanochemical Synthesis: Involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of solvents.[9][10]
-
Synthesis in Green Solvents: Explores the use of environmentally friendly solvents such as water, ethanol, or polyethylene glycol (PEG) to replace hazardous organic solvents.[11][12]
-
Catalyst-Free Synthesis: Focuses on developing reactions that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste.[8][13]
-
Use of Green Catalysts: Employs non-toxic, reusable, and often bio-derived or earth-abundant catalysts to promote reactions.[14][15]
The following sections provide a comparative overview of these methods, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for quinoxaline derivatives, allowing for easy comparison of their efficiency and conditions.
| Method | Catalyst/Solvent System | Reactants | Time | Yield (%) | Reference |
| Microwave-Assisted | Iodine / Water:Ethanol (1:1) | 1,2-diamines and 1,2-dicarbonyl compounds | minutes | Excellent | [6] |
| Polyethylene glycol (PEG-400) | Aryl-1,2-diamines and 1,2-dicarbonyl compounds | minutes | Excellent | [16] | |
| Solvent-free | 2-chloroquinoxaline and amines | 5 min | High | [17] | |
| Ultrasound-Assisted | Catalyst-free / Ethanol | 1,2-diketones and 1,2-diamines | 60 min | 98% | [8] |
| Sodium hydroxide / Ethanol | α-bromo ketones and o-phenylenediamine | hours | Good | ||
| Mechanochemical | Spiral Gas–Solid Two-Phase Flow (Catalyst/Solvent-free) | o-phenylenediamine and benzil | 1-3 min | >90% | [9] |
| Homogenization (Catalyst/Solvent-free) | Aromatic 1,2-diamines and 1,2-dicarbonyls | 3 min | >90% | [18] | |
| Green Solvents | Rainwater (Solvent and Catalyst) | Aromatic 1,2-diamines and aromatic 1,2-dicarbonyl compounds | ambient | N/A | [19] |
| Nicotinamide (10 mol%) / Water | Aromatic/aliphatic 1,2-diketones and 1,2-diamines | hours | 85-96% | ||
| PEG-400 | 2-chloroquinoxaline and amines | hours | Good | [12] | |
| Catalyst-Free | Methanol | Aryldiamines and dicarbonyl compounds | 1 min | Medium-Excellent | |
| Water / 80 °C | α-halo ketones and o-phenylenediamine | hours | Moderate-High | [11] |
Experimental Protocols
Microwave-Assisted Synthesis using Iodine in Aqueous Ethanol
This protocol describes a rapid and efficient synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds catalyzed by iodine under microwave irradiation.[6]
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (catalytic amount)
-
Water:Ethanol (1:1 mixture)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of iodine.
-
Add the water:ethanol (1:1) solvent mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for a few minutes at a suitable power and temperature (optimization may be required).
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction. The crude product can be purified by recrystallization.
Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol
This protocol outlines a simple and efficient catalyst-free method for the synthesis of quinoxaline derivatives under ultrasound irradiation.[8]
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a suitable reaction flask, dissolve the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 60 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid product can be purified by recrystallization.
Mechanochemical Synthesis via Homogenization
This solvent-free and catalyst-free protocol utilizes a mini cell homogenizer for the rapid synthesis of quinoxalines.[10][18]
Materials:
-
Aromatic 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Mini cell homogenizer
-
Stainless steel balls
-
Polypropylene vials
Procedure:
-
Place the aromatic 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and stainless steel balls into a polypropylene vial.
-
Seal the vial and place it in the mini cell homogenizer.
-
Homogenize the mixture at 4000 rpm for approximately 3 minutes.[18]
-
After the reaction is complete, the product is typically obtained in a pure form and can be collected directly from the vial.
Visualizations
General Synthesis of Quinoxaline Derivatives
The most common pathway for quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Caption: General reaction scheme for quinoxaline synthesis.
Experimental Workflow for Green Synthesis
This diagram illustrates a typical workflow for the green synthesis of quinoxaline derivatives, from reaction setup to product isolation.
Caption: Workflow for green quinoxaline synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers significant advantages in terms of environmental impact, safety, and efficiency.[2] The methods outlined in this document, including microwave-assisted, ultrasound-assisted, and mechanochemical approaches, provide viable and sustainable alternatives to traditional synthetic protocols.[4][20] By utilizing green solvents and catalysts, or even eliminating them entirely, researchers can significantly reduce the environmental footprint of their work while often achieving higher yields in shorter reaction times. These protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis and development of novel quinoxaline-based compounds.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. ijirt.org [ijirt.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinoxalines - A Review: Ingenta Connect [ingentaconnect.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
- 14. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ecommons.udayton.edu [ecommons.udayton.edu]
- 18. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mtieat.org [mtieat.org]
Functionalization of the Quinoxaline Ring: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the quinoxaline ring at specific positions. Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery.
Introduction to Quinoxaline Functionalization
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, offers multiple positions for functionalization. The ability to selectively introduce substituents at specific sites is crucial for modulating the physicochemical properties and biological activities of these compounds. This document focuses on key synthetic strategies for regioselective functionalization, including classical condensation reactions, modern cross-coupling techniques, and direct C-H activation methods.
Data Presentation: Regioselective Functionalization of Quinoxaline
The following tables summarize quantitative data for various methods of quinoxaline functionalization, providing a comparative overview of different approaches.
Table 1: Synthesis of 2,3-Disubstituted Quinoxalines via Condensation
| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Ethanol | Reflux, 2-4 h | 92 | [1] |
| 2 | o-Phenylenediamine | Benzil | Rectified Spirit | Warm, 30 min | 51 | [2] |
| 3 | o-Phenylenediamine | Glyoxal | Acetonitrile / Ni-nanoparticles | Stirring, RT | High | [3] |
| 4 | o-Phenylenediamine | Oxalic acid dihydrate | Water / Microwave | 400 W, 3 min | High | [4] |
Table 2: Functionalization at the C2 and C6 Positions
| Entry | Starting Material | Reagent(s) | Position(s) Functionalized | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | 2,6-Dichloroquinoxaline | (6-chloropyridin-3-yl)methanol | C2 | K2CO3 / DMF | 70-75°C, 12 h | 80 | [2] |
| 2 | 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | C2 | DMF | 100°C, 4.5 h | Good | [2] |
| 3 | 2,6-Dichloroquinoxaline | Arylboronic acid | C2, C6 | Pd(PPh3)4 / K3PO4 / THF | 90°C, 8 h | 72-95 | [5] |
Table 3: C3-Functionalization of Quinoxalin-2(1H)-ones via Visible-Light Photocatalysis
| Entry | Quinoxalin-2(1H)-one Derivative | Coupling Partner | Photocatalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine | Eosin Y / KI / CH3CN | 400 nm LED, 12 h, air | High | [6] |
| 2 | Quinoxalin-2(1H)-ones | Arylhydrazines | 2D-COF-1 / K2CO3 / DMSO | 34 W blue LED, 24 h, air | Moderate to good | [7] |
| 3 | Quinoxalin-2(1H)-ones | Alkanes | Trifluoroacetic acid / Air | Visible light, metal/photocatalyst-free | Good | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline (Classical Condensation)
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[1][2]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (20 mL) or Rectified Spirit (16 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask, dissolve benzil in 10 mL of ethanol (or 8 mL of rectified spirit).
-
In a separate beaker, dissolve o-phenylenediamine in 10 mL of ethanol (or 8 mL of rectified spirit).
-
Add the o-phenylenediamine solution to the benzil solution.
-
Heat the reaction mixture to reflux (if using ethanol) or warm on a water bath (if using rectified spirit) for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, add water until a slight turbidity persists and then cool in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.
Expected Yield: 51-92%
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline
This protocol details the regioselective Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the C2 and C6 positions of the quinoxaline ring.[5]
Materials:
-
2,6-Dichloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv for mono-arylation, 2.5 equiv for di-arylation)
-
Pd(PPh3)4 (5 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv) or Potassium carbonate (K2CO3) (2.0 M aqueous solution)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure for Mono-arylation at C2:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh3)4 (5 mol%), and K3PO4 (2.0 equiv).
-
Add anhydrous THF as the solvent.
-
Stir the reaction mixture at 90°C for 8 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Di-arylation at C2 and C6:
-
Follow the same setup as for mono-arylation, but use the arylboronic acid (2.5 equiv) and 2 M aqueous K2CO3 as the base in 1,4-dioxane.
-
Heat the reaction mixture at 120°C for 12 hours.
-
Follow the same work-up and purification procedure as described above.
Expected Yield: 72-95%
Protocol 3: Visible-Light-Induced C3-Arylation of Quinoxalin-2(1H)-one
This protocol describes a metal- and photocatalyst-free method for the C3-arylation of quinoxalin-2(1H)-ones.[6][9]
Materials:
-
Quinoxalin-2(1H)-one derivative (0.2 mmol)
-
Arylhydrazine hydrochloride (0.3 mmol)
-
Acetonitrile (CH3CN) (2 mL)
-
Visible light source (e.g., 400 nm purple LED)
-
Reaction vial
Procedure:
-
In a reaction vial, combine the quinoxalin-2(1H)-one derivative (0.2 mmol) and the arylhydrazine hydrochloride (0.3 mmol).
-
Add acetonitrile (2 mL) to the vial.
-
Seal the vial and place it under irradiation with a 400 nm LED light source at room temperature.
-
Stir the reaction for 12 hours under an air atmosphere.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C3-arylated quinoxalin-2(1H)-one.
Expected Yield: High to excellent yields.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: PIM-1 Kinase Inhibition
Quinoxaline derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation in various cancers.[10][11] Inhibition of the PIM-1 signaling pathway can lead to apoptosis of cancer cells.
Caption: PIM-1 kinase signaling pathway and its inhibition by a quinoxaline derivative.
Signaling Pathway: ASK1-Mediated Apoptosis
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of a signaling cascade that leads to apoptosis in response to cellular stress.[4] Quinoxaline-based compounds have been investigated as inhibitors of ASK1.
Caption: ASK1-mediated apoptosis signaling pathway and its inhibition.
Experimental Workflow: Synthesis and Evaluation of Quinoxaline Derivatives
The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of novel quinoxaline derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-mediated direct C3 alkylation of quinoxalin-2(1H)-ones using alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Bioactivity of 6-Chloroquinoxaline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds with significant therapeutic interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of various biologically active molecules.[4] The introduction of a chloro group at the 6-position of the quinoxaline ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.[5]
These application notes provide detailed in vitro protocols for evaluating the bioactivity of novel 6-Chloroquinoxaline analogs, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity Evaluation
The anticancer potential of this compound analogs is typically assessed by evaluating their cytotoxicity against various cancer cell lines, their ability to induce apoptosis (programmed cell death), and their effect on the cell cycle.[5][6]
Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against human cancer cell lines. This data serves as a benchmark for comparing the potency of newly synthesized this compound analogs.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | [1] |
| Quinoxaline-based | Compound 6k | Cervical (HeLa) | MTT | 12.17 | [2] |
| Quinoxaline-based | Compound 6k | Colon (HCT-116) | MTT | 9.46 | [2] |
| Quinoxaline-based | Compound 6k | Breast (MCF-7) | MTT | 6.93 | [2] |
| Quinoxaline-based | Compound 4m | Lung (A549) | MTT | 9.32 | [7] |
| Quinoxaline-based | Compound 4b | Lung (A549) | MTT | 11.98 | [7] |
| Quinoxaline-urea | Compound 7c | Lung (A549) | Growth Inhibition | Low-µM | [4] |
| Oxiranyl-Quinoxaline | Compound 11a | Neuroblastoma (SK-N-SH) | MTT | 2.49 | [8] |
| Oxiranyl-Quinoxaline | Compound 11a | Neuroblastoma (IMR-32) | MTT | 3.96 | [8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[9][10] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials and Reagents:
-
Cancer cell lines of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)[1]
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed approximately 5,000-10,000 cells in 100 µL of complete medium into each well of a 96-well plate.[1] Include wells for "cell-free" blanks.
-
Incubation for Attachment: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations.[6] Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1][6]
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[1][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[1] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13]
Materials and Reagents:
-
Cancer cells treated with the this compound analog
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[13]
Visualizations: Anticancer Evaluation Workflow and Pathways
Antimicrobial Activity Evaluation
Quinoxaline derivatives are known to possess a broad spectrum of activity against various pathogens, including bacteria and fungi.[14][15] Their mechanisms can involve inducing oxidative stress or inhibiting essential enzymes like DNA gyrase.[14]
Data Presentation: In Vitro Antimicrobial Activity of Quinoxaline Derivatives
The following table summarizes the antimicrobial activity of selected quinoxaline derivatives, providing a benchmark for comparison.
| Compound | Microorganism | Assay Type | Result | Reference |
| Compound 5k | Acidovorax citrulli | MIC | Good Activity | [15] |
| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 µg/mL | [15] |
| Compound 5p | S. aureus | MIC | 4 µg/mL | [16] |
| Compound 5p | E. coli | MIC | 4 µg/mL | [16] |
| Compound 5p | MRSA | MIC | 8 µg/mL | [16] |
| Compound 5c | E. coli | Disc Diffusion | Highly Active | [17] |
| Compound 7a | S. aureus | Disc Diffusion | Highly Active | [17] |
Experimental Protocols
This qualitative test, also known as the Kirby-Bauer test, assesses the ability of a compound to inhibit microbial growth by measuring a "zone of inhibition" on an agar plate.[18][19]
Materials and Reagents:
-
Bacterial/fungal strains of interest (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)[3][18]
-
Sterile paper discs (6 mm diameter)
-
This compound analog solution (in a suitable solvent like DMSO)
-
Standard antibiotic/antifungal discs (positive control)
-
Solvent-loaded discs (negative control)
-
Sterile swabs
-
Microbial culture broth (e.g., Tryptic Soy Broth)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the microbial suspension and spread it evenly over the entire surface of an agar plate to create a confluent lawn of growth.[18][20]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration (e.g., 50 µ g/disk ) of the this compound analog onto the agar surface.[3][17] Also apply positive and negative control discs. Ensure discs are placed at least 24 mm apart.[21]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.[18][21]
-
Measurement: After incubation, measure the diameter (in mm) of the clear zone of no growth around each disc.[18] A larger zone of inhibition indicates greater antimicrobial potency.[19]
This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
Materials and Reagents:
-
Microbial strains of interest
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (or other suitable growth medium)
-
This compound analog stock solution
-
Microbial inoculum (adjusted to standard concentration)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound analog in broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14][16]
Visualization: Antimicrobial Testing Workflow
Enzyme Inhibition Assays
Quinoxaline derivatives are known to inhibit various enzymes critical to disease progression, particularly protein kinases involved in cell signaling.[1][22] Their planar bicyclic structure allows them to interact with the ATP-binding sites of numerous kinases.[23]
Data Presentation: Kinase Inhibitory Activity of Quinoxaline Analogs
This table presents IC50 values for quinoxaline derivatives against specific kinases, which can be used as a reference.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 26e | ASK1 | In vitro enzyme | 30.17 | [24] |
| Compound 30 | ASK1 | In vitro enzyme | 69.24 | [24] |
| Compound 26b | ASK1 | In vitro enzyme | 73.48 | [24] |
| Compound 12d | ASK1 | In vitro enzyme | 49.63 | [24] |
Experimental Protocol
This biochemical assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels indicates kinase activity, which can be blocked by an inhibitor.[23]
Materials and Reagents:
-
Purified target kinase (e.g., GSK3β, DYRK1A)[23]
-
Specific peptide substrate for the kinase
-
This compound analog
-
ATP
-
Kinase reaction buffer
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound analog in the kinase buffer.
-
Reaction Setup: In each well of a white plate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Include controls for no inhibitor (maximum kinase activity) and no kinase (background).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Visualization: Kinase Inhibition Principle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. apec.org [apec.org]
- 22. bioengineer.org [bioengineer.org]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 6-Chloroquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Chloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method for synthesizing this compound is the condensation reaction between 4-chloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal. This reaction is favored for its directness and versatility.
Q2: What are the critical parameters influencing the yield and purity of this compound?
Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: Impurities in 4-chloro-1,2-phenylenediamine or glyoxal can lead to side reactions and the formation of byproducts.[1][2][3][4][5][6]
-
Reaction Temperature: Precise temperature control is crucial to prevent the formation of undesired byproducts and decomposition of reactants or products.[7][8][9][10]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may promote byproduct formation.
-
Solvent Choice: The solvent can influence reaction rates and solubility of reactants and products.
-
pH Control: In some variations of the synthesis, particularly during work-up, pH adjustment is important for product isolation.[9][11][12]
Q3: My final product is a dark-colored oil or solid. What is the likely cause?
The appearance of a dark color often indicates the presence of polymeric byproducts or other colored impurities.[7][9] This can be caused by:
-
Presence of oxygen, leading to oxidative side reactions.[1]
-
Decomposition of starting materials or the final product.[7][9]
Q4: How can I purify the crude this compound product?
The most common and effective purification methods are:
-
Recrystallization: This is a highly effective technique for purifying solid this compound. Ethanol is a frequently used solvent.[1][11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., hexane and ethyl acetate) is a standard and effective method.[1][11][13]
-
Activated Carbon Treatment: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[9][12][14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue that can stem from several sources. Follow this troubleshooting workflow to diagnose and resolve the problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction time is sufficient.[7][9]- Verify that the reaction temperature is optimal.[7][8] |
| Degradation of Reactants or Product | - Use high-purity starting materials.[1][2][3][4][5][6]- Avoid excessive reaction temperatures.[7][10]- Ensure an inert atmosphere if reactants are sensitive to oxidation. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of reactants.[7][9]- Screen different solvents to find the most suitable one.- If a catalyst is used, ensure it is active and used in the correct amount.[7] |
| Inefficient Work-up or Purification | - Ensure the correct pH is used during extraction if applicable.- Perform multiple extractions to maximize product recovery.- Optimize the solvent system for recrystallization or column chromatography.[12][14] |
Issue 2: Formation of Significant Byproducts
The formation of byproducts is a common challenge that complicates purification and reduces the yield of the desired this compound.
| Common Byproduct | Potential Cause | Prevention and Mitigation |
| Benzimidazole derivatives | Reaction of 4-chloro-1,2-phenylenediamine with aldehyde impurities in glyoxal.[1] | - Use freshly purified or high-purity glyoxal.- Assess the purity of the 1,2-dicarbonyl compound before use.[1] |
| Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring, especially at elevated temperatures in the presence of air.[1] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessively high reaction temperatures. |
| Polymeric materials | High reaction temperatures or incorrect stoichiometry leading to polymerization.[7][9] | - Carefully control the reaction temperature.- Ensure the correct molar ratios of reactants are used. |
| Regioisomers | If an unsymmetrical 1,2-dicarbonyl compound is used, two different regioisomers can be formed. | - Use a symmetrical 1,2-dicarbonyl compound like glyoxal to avoid this issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxal.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
To this solution, add glyoxal (1.1 equivalents) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary
| Parameter | Typical Range/Value | Notes |
| Yield | 70-90% | Highly dependent on reaction conditions and purity of starting materials. |
| Reaction Temperature | Room temperature to reflux | Optimization is often required. |
| Reaction Time | 2-8 hours | Monitor by TLC for completion. |
| 4-chloro-1,2-phenylenediamine:Glyoxal Molar Ratio | 1 : 1.1 - 1.2 | A slight excess of glyoxal is often used. |
| Melting Point (Pure) | 61-65 °C |
Note: The values in this table are approximate and may vary depending on the specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Preventing Microorganism Contamination in Starting Active Materials for Synthesis from Global Regulatory Agencies: Overview for Public Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Optimizing reaction conditions for 6-Chloroquinoxaline synthesis yield
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the synthesis of 6-chloroquinoxaline. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the condensation reaction of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal. This reaction is widely used due to its versatility and the commercial availability of the starting materials.[1][2]
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control several parameters:
-
Purity of Reactants: Ensure the high purity of both 4-chloro-1,2-phenylenediamine and the glyoxal solution, as impurities can lead to significant byproduct formation.[1]
-
Reaction Temperature: The temperature should be carefully monitored and controlled. While some reactions can be performed at room temperature, others may require heating to ensure complete reaction.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent that has shown high efficiency in similar quinoxaline syntheses.[1]
-
pH of the Reaction Mixture: Maintaining an appropriate pH is important, as the reaction can be sensitive to acidic or basic conditions.
Q3: How can I purify the crude this compound product?
A3: Purification of this compound can be effectively achieved through recrystallization or column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for this purpose. The general principle involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, solvent). - Degradation of starting materials or product. - Inefficient catalyst (if used). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Screen different solvents and temperatures to find the optimal conditions. - Ensure the purity and stability of your starting materials. |
| Formation of Multiple Byproducts | - Impurities in starting materials, particularly the 1,2-dicarbonyl compound. - Side reactions due to incorrect stoichiometry or temperature. - Over-oxidation leading to the formation of N-oxides. | - Assess the purity of the 1,2-dicarbonyl compound (e.g., glyoxal) before use. - Optimize the molar ratio of the reactants. - Control the reaction temperature rigorously. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Formation of a Benzimidazole Derivative | - This is a common byproduct that can arise from the reaction of the o-phenylenediamine with aldehyde impurities in the dicarbonyl compound.[1] | - Use freshly purified 1,2-dicarbonyl compound. Techniques like NMR or GC-MS can be used to check for impurities.[1] |
| Dark-Colored Reaction Mixture or Product | - Polymerization of the product or starting materials. - Decomposition at elevated temperatures. | - Minimize the reaction time and avoid excessive heating. - Ensure the reaction is not exposed to strong light, which can sometimes promote side reactions. |
| Difficulty in Product Isolation/Purification | - The product may be an oil or a low-melting solid. - Similar polarity of the product and impurities. - Formation of emulsions during work-up. | - For oily products, try trituration with a non-polar solvent to induce solidification. - Optimize column chromatography conditions (e.g., different solvent systems or stationary phases). - To break emulsions during extraction, add brine or a small amount of a different organic solvent. |
Experimental Protocols
Synthesis of this compound via Condensation of 4-chloro-1,2-phenylenediamine and Glyoxal
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).
-
To this solution, add glyoxal (1.1 mmol, 40% in water) dropwise with stirring.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The yield of quinoxaline derivatives is highly dependent on the reaction conditions. The following table summarizes yields for the synthesis of various quinoxaline derivatives under different catalytic conditions to provide a comparative overview.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| AlCuMoVP | Toluene | 25 | 120 | 92 |
| AlFeMoVP | Toluene | 25 | 120 | 80 |
| CSA (20 mol%) | Ethanol | Room Temp | 120-480 | High |
| I₂ (20 mol%) | DMSO | - | - | 78-99 |
| Bentonite clay K-10 | Ethanol | Room Temp | - | High |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 | 95 |
| Cerium (IV) ammonium nitrate (CAN) | Water | Room Temp | 20 | up to 98 |
Note: Yields are for the synthesis of quinoxaline derivatives in general and may vary for this compound specifically.[3][4] Electron-withdrawing groups such as chlorine can sometimes lead to slightly lower yields and longer reaction times compared to derivatives with electron-donating groups.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Chloroquinoxaline
Welcome to the Technical Support Center for the purification of crude 6-Chloroquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product. For material with minor impurities, recrystallization is often sufficient. For more complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can vary depending on the synthetic route. A common synthesis involves the condensation of 4-chloro-1,2-diaminobenzene with glyoxal. Potential impurities may include:
-
Unreacted starting materials: 4-chloro-1,2-diaminobenzene.
-
Polymeric byproducts: Formed from the self-condensation of glyoxal or side reactions.
-
Positional isomers: If the starting materials are not isomerically pure.
-
Oxidation products: The quinoxaline ring can be susceptible to oxidation, leading to N-oxides or other degradation products.
-
Residual solvents: From the reaction or initial work-up.
Q3: My crude product is a dark-colored oil or solid. What should I do first?
A3: A dark color often indicates the presence of polymeric byproducts or other colored impurities. An initial aqueous workup can be beneficial before attempting recrystallization or chromatography. This typically involves dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a mild aqueous base (like a saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. After drying and concentrating the organic layer, the resulting material should be more amenable to further purification.[1]
Q4: How can I assess the purity of my this compound samples?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can provide quantitative purity data, often coupled with mass spectrometry (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is 61-65 °C).[2] 2. The solution is cooling too rapidly. 3. Significant impurities are present, depressing the melting point. | 1. Choose a solvent with a boiling point lower than the melting point of the product. 2. Allow the solution to cool more slowly by insulating the flask. 3. Attempt a preliminary purification by column chromatography before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent and allow it to cool again. 2. Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until the solution becomes turbid, then heat to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of pure product if available. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. 2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| The purified compound is still impure. | Impurities have similar solubility profiles and co-crystallize with the product. | 1. A second recrystallization from a different solvent system may be necessary. 2. Use column chromatography for more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | The eluent system is not optimal (too polar or not polar enough). | Adjust the solvent polarity. Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for good separation on the column.[1] |
| Streaking or tailing of bands. | 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the stationary phase (silica gel is acidic). | 1. Use a smaller amount of crude material or a larger column. 2. Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine) to neutralize the silica gel. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracks in the stationary phase. | The column was allowed to run dry. | Ensure the solvent level never drops below the top of the stationary phase. The column will need to be repacked. |
Data Presentation
The following tables provide illustrative data for common purification and analysis techniques for this compound. Note: These values are representative and may vary based on the specific scale and purity of the crude material.
Table 1: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Primary Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material. |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity. |
Table 2: Analytical Method Parameters (Starting Points)
| Analytical Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection |
| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3) | UV light (254 nm) |
| HPLC | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (gradient) | UV at 254 nm |
| GC-MS | DB-5ms (or equivalent) | Helium | Mass Spectrometry (EI) |
| ¹H NMR | - | CDCl₃ or DMSO-d₆ | 400 MHz or higher |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold. Ethyl acetate has been cited as a suitable solvent.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Stability and degradation pathways of 6-Chloroquinoxaline
Technical Support Center: 6-Chloroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. The quinoxaline ring system and the chloro-substituent are the primary sites for potential degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of this compound and knowledge of similar chloroaromatic compounds, the following degradation pathways are likely to occur under stress conditions:
-
Hydrolysis: The chloro group on the quinoxaline ring can be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 6-hydroxyquinoxaline.
-
Oxidation: The quinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage of the carbon-chlorine bond or reactions involving the aromatic system.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to keep it in a tightly sealed container, away from direct sunlight and sources of heat. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
Q4: I am observing unexpected peaks in the chromatogram of my unstressed this compound sample. What could be the cause?
A4: Unexpected peaks in a control sample can be due to several reasons:
-
Impurities in the starting material: The initial batch of this compound may contain synthesis-related impurities.
-
Contamination: The sample, solvent, or analytical system (e.g., HPLC column) could be contaminated.[1]
-
On-column degradation: The compound might be unstable under the analytical conditions, leading to degradation on the HPLC column.[1]
Q5: My mass balance in a forced degradation study is significantly below 100%. What are the potential reasons?
A5: A low mass balance suggests that not all degradation products are being accounted for. Possible reasons include:
-
Formation of non-chromophoric or volatile degradants: Some degradation products may not absorb UV light at the detection wavelength or may be volatile and lost during sample preparation.[1]
-
Precipitation of the parent drug or degradants: The compound or its degradation products may have limited solubility in the chosen solvent, leading to precipitation.[1]
-
Inadequate analytical method: The HPLC method may not be capable of eluting or detecting all degradation products.[1]
Troubleshooting Guides
Troubleshooting Forced Degradation Experiments
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under any stress condition. | The stress conditions are not harsh enough.[1] | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or elevate the temperature.[1] |
| Complete and rapid degradation of the compound. | The stress conditions are too severe.[1] | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature to achieve a target degradation of 5-20%.[1] |
| Inconsistent results between replicate experiments. | Poor control over experimental conditions or sample preparation. | Ensure precise and consistent preparation of all solutions. Maintain tight control over temperature, light exposure, and other experimental parameters. |
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (e.g., tailing, fronting). | - Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.[2] | - Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.[2] |
| Baseline noise or drift. | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Aging detector lamp.[2] | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase and purge the system.- Replace the detector lamp if its energy output is low.[2] |
| Ghost peaks (peaks appearing in blank runs). | - Carryover from a previous injection.- Contamination of the injector, column, or detector.[2] | - Implement a needle wash step in the autosampler method.- Run several solvent blanks to wash the system.- Clean the injector port and replace the septum and liner.[2] |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Potential Major Degradant(s) |
| Acidic Hydrolysis | 1N HCl | 24 hours | 60 °C | < 5% | Minimal degradation expected |
| Basic Hydrolysis | 1N NaOH | 8 hours | Room Temp | 10 - 15% | 6-Hydroxyquinoxaline |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 5 - 10% | Quinoxaline N-oxides, Ring-opened products |
| Thermal | Solid State | 48 hours | 80 °C | < 5% | Minimal degradation expected |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 10 - 20% | Dechlorinated products, Photodimers |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These may require optimization for specific experimental setups.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[1]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 60°C for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute for analysis.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature for a defined period (e.g., 1, 4, 8 hours). At each time point, withdraw an aliquot, neutralize it with 1N HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store a sample of solid this compound in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose the stock solution to the same thermal stress. At regular intervals, withdraw samples, dissolve/dilute them, and analyze.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. At regular intervals, withdraw samples and analyze.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent this compound peak from all potential degradation products.
-
Column: A C18 reversed-phase column is typically suitable for separating aromatic compounds.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathways for this compound under various stress conditions.
Caption: General workflow for conducting a forced degradation study of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
Identifying and characterizing impurities in 6-Chloroquinoxaline synthesis
Welcome to the technical support center for the synthesis of 6-Chloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on identifying and characterizing impurities that may arise during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-chloro-1,2-phenylenediamine and glyoxal. This reaction is a specific example of the well-established synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.
Q2: What are the most common impurities I should be aware of during the synthesis of this compound?
During the synthesis of this compound, several impurities can form. The most common include:
-
Regioisomers: Primarily 5-Chloroquinoxaline, which can be formed if the starting diamine contains isomeric impurities or if the reaction conditions are not well-controlled.
-
Dichlorinated Byproducts: Formation of 6,7-dichloroquinoxaline can occur if the starting 4-chloro-1,2-phenylenediamine is contaminated with dichlorinated analogs.
-
Unreacted Starting Materials: Residual 4-chloro-1,2-phenylenediamine can remain if the reaction does not go to completion.
-
Side-Reaction Products: Benzimidazole derivatives can form if the glyoxal reactant contains impurities such as glyoxylic acid. Also, partially reduced dihydroquinoxaline intermediates may be present if the final oxidation step is incomplete.
Q3: How can I minimize the formation of these impurities?
To minimize impurity formation, consider the following:
-
High-Purity Starting Materials: Ensure the purity of 4-chloro-1,2-phenylenediamine and glyoxal. Use freshly prepared or purified reagents.
-
Control of Reaction Conditions: Carefully control the reaction temperature and time to avoid side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions and the formation of colored impurities.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for solid products. Ethanol is a commonly used solvent for recrystallization.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., hexane and ethyl acetate mixtures) is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction, suboptimal reaction conditions (temperature, time, solvent), inefficient catalyst (if used), or significant byproduct formation. | - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Screen different solvents and temperatures.- Ensure the purity of starting materials. |
| Presence of Multiple Isomeric Impurities | Lack of regioselectivity in the reaction, often due to impurities in the starting 4-chloro-1,2-phenylenediamine. | - Use highly pure starting materials.- Optimize reaction conditions to favor the formation of the desired isomer.- Employ chromatographic purification to separate isomers. |
| Formation of Dark-Colored Product | Polymerization of glyoxal or side reactions leading to colored byproducts. | - Use freshly distilled or high-purity glyoxal.- Minimize reaction time and avoid excessive heating.- Perform the reaction under an inert atmosphere. |
| Product is Difficult to Isolate or Purify | The product may be an oil or a low-melting solid; impurities may have similar polarity to the product. | - For oily products, attempt trituration with a non-polar solvent to induce solidification.- Optimize the eluent system for column chromatography to achieve better separation. |
Quantitative Data on Impurities
The following table summarizes potential impurities and their characteristics. Please note that the typical concentration can vary significantly depending on the reaction conditions and purity of the starting materials.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Typical Concentration Range (%) |
| 5-Chloroquinoxaline | C₈H₅ClN₂ | 164.59 | Isomeric impurity from starting material or lack of regioselectivity. | 0.1 - 5 |
| 6,7-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | Impurity in 4-chloro-1,2-phenylenediamine. | 0.1 - 2 |
| 4-Chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | Unreacted starting material. | < 1 |
| Benzimidazole derivative | Varies | Varies | Reaction with impurities in glyoxal (e.g., glyoxylic acid). | < 0.5 |
| Dihydro-6-chloroquinoxaline | C₈H₇ClN₂ | 166.61 | Incomplete oxidation of the intermediate. | < 1 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add a slight excess (approximately 1.1 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored using TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the crude product. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove any remaining glyoxal. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
HPLC Method for Purity Analysis
This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and detect potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible retention times.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 254 nm). A PDA detector can be used for peak purity assessment.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm filter before injection.
GC-MS Method for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume into the GC.
-
Data Analysis: The mass spectrometer will provide mass spectra for each separated component, which can be compared to spectral libraries for identification.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
Side reactions to avoid during the synthesis of 6-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-chloroquinoxaline. Our aim is to facilitate a smooth and efficient experimental process by offering practical solutions to potential side reactions and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound is the condensation reaction between 4-chloro-1,2-phenylenediamine and glyoxal. This reaction is a straightforward approach to forming the quinoxaline ring system.
Q2: What are the primary starting materials for the synthesis of this compound?
A2: The key precursors for this synthesis are 4-chloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically an aqueous solution of glyoxal.
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification of this compound can be effectively achieved through recrystallization, commonly from ethanol or a mixture of ethanol and water. For more challenging separations, such as the removal of isomeric impurities or closely related byproducts, column chromatography using silica gel is a reliable technique.
Q4: Can other isomers, such as 5-chloroquinoxaline, form during the synthesis?
A4: The formation of the 5-chloroquinoxaline isomer is a potential side reaction. The condensation of 4-chloro-1,2-phenylenediamine with glyoxal can theoretically lead to both the 6-chloro and 5-chloro isomers. The regioselectivity of this reaction can be influenced by the reaction conditions. The presence of the electron-withdrawing chloro group can affect the nucleophilicity of the two amino groups, potentially leading to a mixture of products.
Troubleshooting Guide: Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; gentle heating is often sufficient. - Ensure the quality of starting materials, particularly the glyoxal solution. |
| Formation of a Mixture of Isomers (5- and this compound) | - Lack of complete regioselectivity in the condensation reaction. | - Carefully control the reaction temperature and pH. - Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers. |
| Dark-Colored Reaction Mixture or Product | - Polymerization of glyoxal or side reactions at elevated temperatures. - Presence of colored impurities in the starting materials. | - Avoid excessive heating and prolonged reaction times. - Use purified starting materials. - Consider purification of the crude product with activated carbon. |
| Formation of Benzimidazole Byproducts | - Presence of aldehyde or carboxylic acid impurities in the glyoxal starting material. | - Use high-purity glyoxal. If the purity is uncertain, consider a purification step for the glyoxal solution. |
| Presence of Unreacted 4-chloro-1,2-phenylenediamine | - Incorrect stoichiometry (insufficient glyoxal). - Incomplete reaction. | - Ensure the correct molar ratio of reactants is used. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound via the condensation of 4-chloro-1,2-phenylenediamine and glyoxal.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in ethanol.
-
Addition of Glyoxal: To the stirred solution, add a stoichiometric amount of 40% aqueous glyoxal solution dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic route to this compound and potential side reactions.
Caption: Primary synthesis pathway for this compound.
Caption: Potential side reactions in this compound synthesis.
Technical Support Center: Improving the Regioselectivity of 6-Chloroquinoxaline Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective functionalization of 6-chloroquinoxaline, a critical scaffold in medicinal chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the functionalization of this compound?
A1: Regioselectivity in this compound functionalization is primarily governed by a combination of electronic and steric factors. The quinoxaline ring system has distinct electronic properties. Generally, the C2 and C3 positions on the pyrazine ring are more electron-deficient and thus more susceptible to nucleophilic attack or coupling reactions compared to the positions on the carbocyclic (benzene) ring.[4] In the case of 2,6-dichloroquinoxaline, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling preferentially occur at the C2 position.[4][5][6] This is because the C2 position is more electron-deficient than the C6 position.[4]
Key factors include:
-
Electronic Effects: The nitrogen atoms in the pyrazine ring withdraw electron density, making the C2 and C3 positions highly electrophilic.[7] For this compound, the C2 position is generally more reactive towards cross-coupling reactions than the C6 position.[4][7]
-
Steric Hindrance: Bulky substituents on the quinoxaline core or the coupling partner can hinder reactions at adjacent positions, thereby favoring functionalization at more accessible sites.[8]
-
Catalyst and Ligand Choice: The catalyst and associated ligands play a crucial role. Bulky or electron-rich ligands on the metal center (e.g., palladium) can significantly influence which position reacts.[8][9]
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and the choice of base can alter the reactivity and selectivity of the reaction.[8][9]
Q2: I am performing a Suzuki-Miyaura coupling on a dihalo-quinoxaline. How can I selectively functionalize one position over the other?
A2: Achieving site-selectivity in dihaloquinoxalines is a common objective. In substrates like 2,6-dichloroquinoxaline, the reaction typically occurs first at the more electronically activated C2 position.[4][7] To control selectivity:
-
Exploit Inherent Reactivity: For 2,6-dichloroquinoxaline, using one equivalent of the boronic acid will primarily yield the 2-substituted-6-chloroquinoxaline.[4]
-
Ligand and Catalyst Selection: The choice of palladium catalyst and phosphine ligand is critical. For instance, Pd(PPh₃)₄ is commonly used.[4][6] Screening different ligands can help optimize selectivity.[9]
-
Control Stoichiometry: Careful control over the stoichiometry of the coupling partners is essential. Using a slight excess of the boronic acid (e.g., 1.3 equivalents) can drive the monosubstitution to completion without significant formation of the disubstituted product.[4]
Q3: My Buchwald-Hartwig amination is giving low yields with this compound. What can I do?
A3: Low yields in Buchwald-Hartwig aminations involving aryl chlorides like this compound can be a challenge, as chlorides are less reactive than bromides or iodides.[10] To improve yields:
-
Catalyst/Ligand System: This is the most critical factor. Use a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) designed for activating aryl chlorides.[9] Avoid unreliable catalyst sources like Pd(OAc)₂ without an appropriate ligand.[10]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The base can influence the catalytic cycle, so screening may be necessary.[9]
-
Solvent: Anhydrous, deoxygenated solvents are a must. Toluene and dioxane are common choices.[10]
-
Temperature: Higher temperatures are often required for aryl chlorides, but this can also lead to substrate or product decomposition.[8] Monitor the reaction and try to find a balance.
Q4: How can I achieve C-H functionalization on the carbocyclic ring of this compound without reacting at the pyrazine ring?
A4: Direct C-H functionalization of the carbocyclic ring while avoiding the more reactive pyrazine ring often requires a directing group strategy.[8] A directing group is installed on the quinoxaline core, which then coordinates to the metal catalyst (e.g., Palladium, Rhodium) and directs the C-H activation to a specific ortho-position.[8][11]
-
Directing Group Selection: Choose a directing group that can be easily installed and removed. Common examples in heterocyclic chemistry include pivaloyl or other amide groups.
-
Catalyst Screening: The choice of metal catalyst is key. Palladium, rhodium, and copper catalysts are frequently used for directed C-H functionalization.[8] Screening different catalysts and oxidants is advisable to find the optimal system for your specific transformation.[8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand | The electronic and steric properties of the ligand are critical. Screen a variety of ligands (e.g., PPh₃, PCy₃, XPhos, SPhos) and catalyst precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[8][9] |
| Suboptimal Temperature | Temperature can significantly affect selectivity.[8] Try lowering the reaction temperature, even if it requires a longer reaction time, to favor the formation of the thermodynamically more stable product. |
| Solvent Effects | Solvent polarity can influence the reaction pathway.[8] Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, Dioxane).[8] |
| Base Not Optimal | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can impact the outcome. Perform a systematic screening of different bases.[9] |
Problem 2: Low or No Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst may be deactivated by oxygen or moisture. Ensure you are using dry, degassed solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4][9] Consider using a more robust precatalyst.[10] |
| Aryl Chloride is Not Reactive Enough | Aryl chlorides are less reactive than bromides or iodides.[10] Use a catalyst system known for activating aryl chlorides (e.g., a palladium catalyst with a biarylphosphine ligand). Increase the reaction temperature if substrate stability allows.[8] |
| Poor Substrate Solubility | Quinoxaline derivatives can have low solubility.[9] Experiment with different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature. |
| Substrate/Product Decomposition | The starting material or product may be unstable under the reaction conditions.[8] Try lowering the reaction temperature or using milder reagents (e.g., a weaker base). Monitor the reaction by TLC or LC-MS to check for decomposition. |
| Ineffective Directing Group (for C-H activation) | The directing group may not be coordinating effectively with the metal center.[8] Ensure the directing group is correctly positioned and that no competing coordinating species are present in the mixture.[8] |
Quantitative Data on Regioselective Suzuki-Miyaura Coupling
The following table summarizes results for the site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids to form 2-aryl-6-chloroquinoxalines.
Table 1: Monofunctionalization of 2,6-Dichloroquinoxaline [4]
| Arylboronic Acid (Coupling Partner) | Product | Yield (%) |
| Phenylboronic acid | 6-Chloro-2-phenylquinoxaline | 97% |
| 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 95% |
| 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 88% |
| 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 72% |
| 4-(Trifluoromethyl)phenylboronic acid | 6-Chloro-2-[4-(trifluoromethyl)phenyl]quinoxaline | 65% |
| 3,5-Dichlorophenylboronic acid | 6-Chloro-2-(3,5-dichlorophenyl)quinoxaline | 23% |
| Reaction Conditions: 2,6-dichloroquinoxaline (1.0 mmol), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol is based on the successful mono-arylation of 2,6-dichloroquinoxaline.[4]
-
Preparation: To an oven-dried reaction tube, add 2,6-dichloroquinoxaline (1.0 mmol, 1 equiv), the desired arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF, ~8 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 90 °C and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (~100 mL) and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (~100 mL).[4]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 2-aryl-6-chloroquinoxaline product.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of catalyst, ligand, base, and temperature is often necessary.[9][12]
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol%) and the appropriate phosphine ligand (e.g., 4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pulsus.com [pulsus.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming low yield in the cyclization step of quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoxaline synthesis, with a special focus on overcoming low yields in the critical cyclization step. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the cyclization step of quinoxaline synthesis.
Issue 1: Low or No Product Formation
Q1: My quinoxaline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoxaline synthesis can stem from several factors. The most common issues include:
-
Inappropriate Reaction Conditions: The classic synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. This procedure often requires high temperatures and the use of a strong acid catalyst.[1] Modern methods offer milder conditions, but optimization is key.
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts to improve yields and reaction times.[1][2]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions and significantly reduce the yield of the desired quinoxaline product.
-
Unsuitable Solvent: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate. Common solvents include ethanol, toluene, and water, but the optimal choice depends on the specific substrates and reaction conditions.[3][4]
-
Decomposition of Reactants or Products: High temperatures can sometimes lead to the decomposition of starting materials or the newly formed quinoxaline product, especially if the reaction is run for an extended period.[5]
Issue 2: Significant Side Product Formation
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions, and how can I minimize them?
A2: Side product formation is a common challenge. Key strategies to minimize it include:
-
Controlling Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress the formation of unwanted byproducts. Some modern methods even allow for synthesis at room temperature.[1]
-
Optimizing Catalyst Loading: While a catalyst can enhance the desired reaction, an excessive amount may promote side reactions. A systematic screening of catalyst loading is recommended.
-
Inert Atmosphere: o-Phenylenediamines can be susceptible to oxidation, which leads to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[5]
-
Purification of Starting Materials: As mentioned previously, impurities are a major source of side products. Ensure the purity of your starting materials before commencing the reaction.
Issue 3: Difficulty in Product Purification
Q3: The purification of my quinoxaline product is proving difficult, leading to significant product loss. What are some effective purification strategies?
A3: Quinoxaline derivatives can sometimes be challenging to purify. Here are some common and effective methods:
-
Recrystallization: This is the most widely used technique for purifying solid quinoxaline derivatives. The choice of solvent is critical. Ethanol is a commonly used solvent for recrystallization.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. However, be aware that some quinoxaline derivatives may be unstable on silica gel.[5]
-
Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product with that solvent can be an effective and simple purification step.[5]
-
Acid-Base Extraction: For quinoxalines with basic nitrogen atoms, an acid-base extraction can be a powerful purification tool to separate them from non-basic impurities.
Comparative Data of Synthesis Methods
To aid in selecting the most appropriate synthetic route and optimizing reaction conditions, the following table summarizes key quantitative parameters for the synthesis of 2,3-diphenylquinoxaline using different methods.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [2] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [2] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1][2] |
| Phenol Catalyzed | Phenol (20 mol%) | H₂O:Ethanol (3:7) | Room Temperature | 3 hours | ~67% (in water) | [3] |
| Ionic Liquid Catalyzed | Ionic liquid functionalized cellulose | Water | Not specified | Not specified | 78 - 99% | [6][7] |
| Cerium(IV) Ammonium Nitrate | CAN (5 mol%) | Acetonitrile | Room Temperature | 20 min | 80 - 98% | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a model compound, 2,3-diphenylquinoxaline, via three different methods.
Protocol 1: Classical Condensation Method
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of hot rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in about 6 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the benzil solution.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold rectified spirit, and dry.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethanol) and filter to remove the acidic alumina.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[2]
Protocol 3: Heterogeneous Catalysis Method
This method utilizes a recyclable solid-supported catalyst for an efficient and environmentally friendly synthesis at room temperature.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Toluene (8 mL)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the alumina-supported catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2 hours for 92% yield), separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent, and purify the product by recrystallization from ethanol.[1]
Visualizations
Troubleshooting Workflow for Low Cyclization Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the quinoxaline cyclization step.
Caption: A troubleshooting workflow for addressing low yields.
General Experimental Workflow for Quinoxaline Synthesis
This diagram illustrates a typical experimental workflow for the synthesis and purification of quinoxalines.
Caption: A general experimental workflow for quinoxaline synthesis.
Decision Tree for Method Selection
This diagram provides a logical decision-making process for selecting a suitable quinoxaline synthesis method based on experimental constraints and goals.
Caption: A decision tree for selecting a synthesis method.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
Methods for removing unreacted starting materials from 6-Chloroquinoxaline
Welcome to the technical support center for 6-chloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound?
The most prevalent synthetic route to this compound is the condensation of 4-chloro-1,2-phenylenediamine with glyoxal . Therefore, these two starting materials are the most likely impurities in your crude product.
Q2: My crude this compound is a dark-colored oil or solid. What does this indicate and how should I proceed?
A dark coloration often suggests the presence of polymeric impurities or side-products from the reaction. Before proceeding with more advanced purification techniques like chromatography or recrystallization, it is advisable to perform a preliminary aqueous workup. This typically involves dissolving the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with water or a brine solution to remove water-soluble impurities.
Q3: Which purification method is better for this compound: recrystallization or column chromatography?
Both methods are effective, and the choice depends on the nature and quantity of impurities, as well as the desired final purity.
-
Recrystallization is excellent for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material. It is generally a more straightforward and scalable technique.
-
Flash Column Chromatography is highly effective for separating mixtures with multiple components or impurities that have similar solubility characteristics to the product, which makes them difficult to remove by recrystallization.
For grossly impure samples, a sequential approach of column chromatography followed by recrystallization of the product-containing fractions can yield the best results.
Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?
If crystals do not form upon cooling, your solution may not be sufficiently saturated. Try the following:
-
Reheat the solution and carefully evaporate some of the solvent to increase the concentration.
-
Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
If you have a pure sample, add a small "seed crystal" to induce crystallization.
-
Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to the formation of an oil or very fine powder instead of crystals. Insulating the flask can help slow the cooling process.
Q5: My this compound seems to be degrading on the silica gel column. What are the possible reasons and solutions?
While quinoxalines are generally stable, some derivatives can be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC plate or a lower than expected yield from your column, consider neutralizing the silica gel. This can be done by preparing the slurry for your column with an eluent containing a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine.
Troubleshooting Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Select a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the flask to cool to room temperature slowly before placing it in an ice bath. | |
| Poor Separation in Column Chromatography | The eluent system is not optimal. | Use Thin-Layer Chromatography (TLC) to test various solvent mixtures. Aim for an Rf value of 0.2-0.3 for this compound for good separation on the column. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry to avoid channels or cracks. | |
| Product Co-elutes with an Impurity | The impurity has a very similar polarity to the product. | Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). If separation is still difficult, recrystallization of the partially purified material may be effective. |
Purification Method Comparison
The following table provides a summary of expected outcomes for the purification of this compound. Note that actual yields and purity will depend on the quality of the crude material.
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Typical Recovery Yield | Advantages & Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Toluene/Hexane | >99% | 60-85% | Advantages: Simple, cost-effective, scalable, yields high-purity crystalline material. Disadvantages: Lower yield due to product solubility in the mother liquor; may not remove impurities with similar solubility. |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >98% | 70-90% | Advantages: Excellent for separating complex mixtures and closely related impurities. Disadvantages: More time-consuming, requires more solvent, may be less scalable than recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the this compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Storage conditions to prevent degradation of 6-Chloroquinoxaline
Technical Support Center: 6-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the proper storage conditions to prevent the degradation of this compound, along with troubleshooting advice for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. Several suppliers recommend refrigeration at temperatures between 2°C and 8°C for optimal preservation.[3]
Q2: Is this compound sensitive to light?
Yes, quinoxaline derivatives can be susceptible to photodegradation.[4] Therefore, it is crucial to store this compound in a light-resistant container, away from direct sunlight or strong artificial light sources.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Is this compound hygroscopic?
Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This underscores the importance of storing it in a tightly sealed container in a dry environment to prevent hydrolysis and maintain its integrity.
Q5: What are the potential degradation pathways for this compound?
Based on the chemical structure and data from related compounds, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of 6-hydroxyquinoxaline.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to the formation of various photoproducts.[4]
-
Oxidation: Reaction with oxidizing agents can lead to the formation of N-oxides or other oxidation products.
-
Thermal Degradation: High temperatures can cause decomposition of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture absorption due to improper storage. 2. Degradation from exposure to light or heat. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Verify that the storage location is dark and temperature-controlled. |
| Inconsistent experimental results or low yield | 1. Degradation of the this compound starting material. 2. Use of impure or degraded compound. | 1. Check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | 1. Formation of degradation products. 2. Contamination of the sample. | 1. Attempt to identify the unknown peaks by mass spectrometry (MS) to determine if they correspond to likely degradation products (e.g., 6-hydroxyquinoxaline). 2. Review handling and storage procedures to rule out contamination. |
Quantitative Data on Stability (Illustrative Examples)
The following table provides hypothetical data to illustrate the potential impact of different storage conditions on the stability of this compound. Note: This data is for illustrative purposes only and is based on the general behavior of related chemical compounds. Actual degradation rates should be determined experimentally.
| Condition | Parameter | Duration | Hypothetical Degradation (%) |
| Recommended Storage | 2-8°C, Dark, Dry, Tightly Sealed | 12 months | < 1% |
| Room Temperature | ~25°C, Dark, Dry, Tightly Sealed | 12 months | 2-5% |
| Elevated Temperature | 40°C, Dark, Dry, Tightly Sealed | 6 months | 5-15% |
| High Humidity | 25°C, 75% RH, Dark, Loosely Capped | 3 months | 10-25% (due to hydrolysis) |
| Light Exposure | 25°C, Ambient Light, Dry, Sealed | 3 months | 5-20% (due to photodegradation) |
Experimental Protocols
Forced Degradation Study Protocol (General Outline)
A forced degradation study can be conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the sample at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place the solid compound and a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration. At regular intervals, withdraw samples for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or a mass spectrometer (MS), to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Recommended workflow for receiving and storing this compound.
Caption: Decision-making workflow when degradation of this compound is suspected.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 6-Chloroquinoxaline Characterization and Purity Analysis
For researchers, scientists, and drug development professionals, the rigorous characterization and purity assessment of heterocyclic intermediates like 6-Chloroquinoxaline is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for the characterization and purity analysis of this compound, complete with detailed experimental protocols and supporting data synthesized from analyses of analogous compounds.
The primary methods for a thorough analysis of this compound include High-Performance Liquid Chromatography (HPLC) for the quantification of non-volatile impurities, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation, Mass Spectrometry (MS) for molecular weight verification, and Ultraviolet-Visible (UV-Vis) Spectroscopy for quantitative analysis. Differential Scanning Calorimetry (DSC) can also be employed as a complementary technique to determine the purity of crystalline samples.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the potential impurities and the desired sensitivity and specificity. The following tables summarize the typical performance characteristics of various analytical methods applicable to this compound and its structurally related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass analysis for detection. | Measurement of the absorption of ultraviolet and visible light by the molecule. | Measurement of the heat flow difference between a sample and a reference as a function of temperature. |
| Primary Use Case | Quantitative determination of purity and detection of non-volatile impurities.[1][2] | Identification and quantification of volatile and semi-volatile impurities and residual solvents.[3] | Rapid quantitative analysis and concentration determination.[4] | Determination of the purity of highly crystalline substances without a specific reference standard.[5][6] |
| Strengths | High resolution, sensitivity, and adaptability for quantitative analysis of a broad range of compounds.[1][7] | Excellent separation for volatile compounds and provides structural information through mass spectra.[3] | Simple, rapid, and cost-effective.[4] | Provides an absolute measure of purity for suitable crystalline materials.[8] |
| Limitations | May require more complex sample preparation; not suitable for highly volatile compounds.[1] | Not suitable for non-volatile or thermally labile compounds. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species.[4] | Only applicable to pure, crystalline materials that do not decompose upon melting.[5][8] |
Table 1: Comparison of a selection of analytical techniques.
| Method | Analyte(s) | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | Quinoxaline derivatives | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | Not Reported |
| HPLC | Quinoxaline-2-carboxylic acid & Methyl-3-quinoxaline-2-carboxylic acid | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg |
Table 2: Performance characteristics of HPLC methods for analogous quinoxaline compounds.[2][9] (Note: Data for this compound may vary and requires method-specific validation.)
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinoxaline and chloro-substituted aromatic compounds and should be optimized and validated for the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of this compound purity and the quantification of non-volatile impurities.
Instrumentation and Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B. The gradient program should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy). A PDA detector can be used for peak purity assessment.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.
Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis:
Identify the main peak and any impurity peaks in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra with a spectral library (e.g., NIST). Purity is calculated by the area percent of the main peak relative to the total peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural confirmation of this compound.
Instrumentation and Conditions:
-
System: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of the deuterated solvent.
Data Acquisition and Analysis:
-
¹H NMR: Acquire the proton NMR spectrum. Protons on the quinoxaline core are expected to appear in the aromatic region (typically δ 7.5-9.5 ppm).[10] The chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum to identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Instrumentation and Conditions:
-
System: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
Data Analysis:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₅ClN₂). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The fragmentation pattern can provide further structural confirmation.
UV-Vis Spectroscopy
This technique is useful for quantitative analysis and for determining the optimal wavelength for HPLC detection.
Instrumentation and Conditions:
-
System: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly pure crystalline this compound.
Instrumentation and Conditions:
-
System: A differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh a small amount of the crystalline sample (1-5 mg) into an aluminum pan and hermetically seal it.
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature. The presence of impurities will typically cause a depression and broadening of the melting peak, which can be used to calculate the purity based on the van't Hoff equation.[6]
Mandatory Visualization
Caption: Workflow for the characterization and purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Development for the Analysis of 6-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Chloroquinoxaline with alternative analytical techniques. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, making robust analytical methods for its purity and quantification essential for ensuring the quality and safety of final drug products.[1] This document outlines a detailed experimental protocol for a proposed HPLC method, presents comparative data on its performance against other techniques, and includes visual workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for quinoxaline derivatives.[2] Its high resolution and sensitivity allow for the accurate quantification of this compound and the detection of potential process-related impurities or degradation products.[3][4] A reversed-phase HPLC method is proposed for the analysis of the moderately polar this compound.[5][6]
Proposed HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[8]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The following conditions are proposed as a starting point for method development and optimization.[9][10]
| Parameter | Recommended Condition |
| Stationary Phase | C18 Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
-
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific analytical need (e.g., purity testing, quantification), the sample matrix, and the required sensitivity and selectivity.[7] The following table summarizes the performance of the proposed HPLC method compared to other potential analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3] | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound.[14] | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Primarily used for quantitative analysis of pure substances or simple mixtures with no interfering substances. |
| Selectivity | High selectivity, allowing for the separation of closely related impurities. | Very high selectivity due to mass spectrometric detection, enabling identification of unknown compounds. | Low selectivity; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High sensitivity, with detection limits typically in the µg/mL to ng/mL range.[4] | Very high sensitivity, capable of detecting trace-level volatile impurities.[3] | Lower sensitivity compared to HPLC and GC-MS. |
| Quantitative Accuracy | High accuracy and precision.[12] | Good accuracy and precision for volatile analytes. | Good accuracy for pure samples. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Analysis Time | Relatively short, typically 10-30 minutes per sample. | Can be longer due to sample preparation and run times. | Very rapid. |
Visualizing the Workflow
To better understand the processes involved in method development and selection, the following diagrams illustrate the logical workflows.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive analysis of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and applicability to non-volatile compounds.[14] The proposed reversed-phase HPLC method provides a robust starting point for development and validation. While GC-MS can be a valuable complementary technique for identifying volatile impurities, and UV-Vis spectrophotometry offers a rapid, cost-effective solution for simple quantitative assessments, HPLC provides the necessary performance for detailed purity profiling and accurate quantification in complex matrices, which is critical in pharmaceutical development.[3][7] The successful implementation and validation of an HPLC method will ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. researchgate.net [researchgate.net]
- 14. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (¹H NMR, ¹³C NMR) for structural confirmation of 6-Chloroquinoxaline
A definitive guide to the structural confirmation of 6-Chloroquinoxaline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, presented alongside comparative data from related quinoxaline derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, including detailed experimental protocols and tabulated spectral data for objective comparison.
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level picture of molecular structures. This guide focuses on the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry, and offers a comparative framework against unsubstituted quinoxaline and 6,7-dimethylquinoxaline to highlight the influence of substituents on the magnetic environment of the core structure.
Comparative Spectroscopic Data
The precise chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra are unique fingerprints of a molecule's structure. Below is a summary of the experimental NMR data for this compound and two comparable quinoxaline derivatives.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment) |
| This compound | CDCl₃ | 8.86 (d, J = 1.8 Hz, 1H, H-2), 8.81 (d, J = 1.8 Hz, 1H, H-3), 8.12 (d, J = 9.1 Hz, 1H, H-8), 8.08 (d, J = 2.4 Hz, 1H, H-5), 7.79 (dd, J = 9.1, 2.4 Hz, 1H, H-7) |
| Quinoxaline | CDCl₃ | 8.83 (s, 2H, H-2, H-3), 8.12 (dd, J = 6.4, 3.4 Hz, 2H, H-5, H-8), 7.76 (dd, J = 6.4, 3.4 Hz, 2H, H-6, H-7) |
| 6,7-Dimethylquinoxaline | CDCl₃ | 8.71 (s, 2H, H-2, H-3), 7.85 (s, 2H, H-5, H-8), 2.52 (s, 6H, 2xCH₃) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 146.5, 145.2, 141.2, 140.1, 134.2, 131.5, 130.2, 129.0 |
| Quinoxaline | CDCl₃ | 145.2, 143.2, 129.6, 129.3 |
| 6,7-Dimethylquinoxaline | CDCl₃ | 144.6, 141.8, 140.5, 128.8, 20.4 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for the structural characterization of organic compounds like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be around 4-5 cm.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DPX300 instrument operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a number of scans are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed to obtain a spectrum where each unique carbon atom appears as a single line. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum for analysis.
Visualization of the Analytical Workflow
The logical flow of confirming the structure of this compound through spectroscopic analysis is depicted in the following diagram.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound using NMR spectroscopy.
Comparative study of the biological activity of different quinoxaline derivatives.
A comprehensive guide for researchers and drug development professionals on the diverse biological landscape of quinoxaline derivatives, featuring comparative data, detailed experimental protocols, and pathway visualizations.
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities.[1] These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] This guide provides a comparative overview of the biological activities of various quinoxaline derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Biological Activity of Quinoxaline Derivatives
The biological efficacy of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. The following table summarizes the in vitro cytotoxic activity (IC50) of selected quinoxaline derivatives against various cancer cell lines, offering a quantitative basis for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6k | Substituted Quinoxaline | Hela | 12.17 ± 0.9 | [2] |
| HCT-116 | 9.46 ± 0.7 | [2] | ||
| MCF-7 | 6.93 ± 0.4 | [2] | ||
| PC-3 | Not specified | [2] | ||
| Doxorubicin (Standard) | Anthracycline | Hela | 8.87 ± 0.6 | [2] |
| HCT-116 | 5.57 ± 0.4 | [2] | ||
| MCF-7 | 4.17 ± 0.2 | [2] | ||
| Compound 11 | Quinoxaline-hydrazone | MCF-7 | 9 | [1] |
| HCT-116 | 2.5 | [1] | ||
| Compound 12 | Quinoxaline-thiourea | HCT-116 | 4.4 | [1] |
| MCF-7 | 4.4 | [1] | ||
| Compound 11 | Quinoxaline derivative | A549 (Lung) | 0.6 | [4] |
| Compound 13 | Quinoxaline derivative | A549 (Lung) | Not specified | [4] |
| Compounds 8a, 8b | Pyrrolo[3,2-b]quinoxaline | K-562 (Leukemia) | 0.031 and <0.01 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline generalized experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives, based on common practices reported in the literature.
General Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are typically synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Modifications to the substituents on both reactants allow for the creation of a diverse library of derivatives.
A common synthetic route is as follows:
-
Reaction of o-phenylenediamine with an α-keto-carboxylic acid: This is a fundamental method for creating the quinoxaline core.[7]
-
Microwave-assisted synthesis: This technique can be employed to optimize reaction times and improve yields of the final products.[8]
-
Purification: The synthesized compounds are typically purified using techniques such as recrystallization or column chromatography.
-
Structural Characterization: The chemical structures of the final compounds are confirmed using spectroscopic methods like IR, 1H-NMR, Mass Spectrometry, and elemental analysis.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of quinoxaline derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 6-Chloroquinoxaline Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloroquinoxaline analogs, focusing on their potential as anticancer agents and kinase inhibitors. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate the rational design of novel, potent, and selective therapeutic agents based on the privileged quinoxaline scaffold.
The quinoxaline core, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a chloro substituent at the 6-position of the quinoxaline ring has been explored as a strategy to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide synthesizes available data to provide a comparative understanding of the SAR of this compound analogs.
Comparative Biological Activity of Quinoxaline Analogs
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative quinoxaline analogs, with a focus on chloro-substituted derivatives to provide insights into their therapeutic potential.
Anticancer Activity of Chloro-Substituted Quinoxaline Analogs
| Compound ID | Quinoxaline Core Substitution | R Groups (Other Substitutions) | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1 | 6-chloro, 2,3-diphenyl | - | HCT116 (Colon) | 2.5 | [2] |
| MCF-7 (Breast) | 9 | [2] | |||
| 2 | 6-chloro, 2,3-di(furan-2-yl) | Phenylurea at 6-amino position | A549 (Lung) | 2.5 | [3] |
| HT29 (Colon) | 3.1 | [3] | |||
| MDAMB231 (Breast) | 2.8 | [3] | |||
| 3 | 6-chloro-7-fluoro | Bulky substitutions at C-2, C-3 | - | Anti-HIV activity | [1] |
| 4 | 6,9-dichloro-4-ethoxy[1][4][5]triazolo[4,3-a]quinoxaline | - | HL-60 (Leukemia) | Good inhibition of TNF-α and IL-6 | [6] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly impacts antiproliferative activity. Aromatic and heteroaromatic substitutions, such as phenyl and furanyl rings, have demonstrated potent anticancer effects.[3][7]
-
Substitution at the 6-position: The presence of a chloro group at the 6-position is a key feature in several active compounds. Further derivatization of a 6-amino group into ureas has yielded potent anticancer agents.[3]
-
Electron-withdrawing vs. Electron-donating groups: Studies on broader quinoxaline series suggest that electron-withdrawing groups like chlorine can enhance activity compared to electron-releasing groups in certain contexts.[2]
Kinase Inhibitory Activity of Chloro-Substituted Quinoxaline Analogs
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[7] These enzymes are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
| Compound ID | Target Kinase | Activity (IC50) | Reference |
| 5 | IKKβ | 3.3 µM | [8] |
| 6 | c-Met | Potent inhibitory activity | [9] |
Key Structure-Activity Relationship Insights for Kinase Inhibition:
-
The quinoxaline scaffold serves as a versatile backbone for designing kinase inhibitors that can target various kinases, including IKKβ and c-Met.[8][9]
-
The specific substitution pattern on the quinoxaline ring, including the presence and position of chloro groups, is critical for achieving high potency and selectivity against a particular kinase.
Experimental Protocols
To ensure the generation of robust and reproducible data for SAR studies of this compound analogs, standardized experimental procedures are essential.
In Vitro Anticancer Activity
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs and incubated for 48-72 hours.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[10]
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, a specific substrate, and the test compound (this compound analog) are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the amount of ATP consumed or the amount of phosphorylated product formed is measured. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways. As many quinoxaline derivatives are known to be kinase inhibitors, a common mechanism of action involves the inhibition of signaling cascades crucial for cancer cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 6-Chloroquinoxaline and Other Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their unique structural and electronic properties allow them to engage with biological targets with high specificity and affinity. Among these, the 6-chloroquinoxaline scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. This guide provides an objective comparison of this compound against other prominent heterocyclic scaffolds—quinazoline, quinoline, and benzimidazole—supported by experimental data to inform scaffold selection in drug design.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a scaffold are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the basic scaffolds reveals subtle but important differences that influence their behavior in biological systems. The presence of the chlorine atom in this compound, for instance, increases its lipophilicity (LogP) and molecular weight compared to the parent quinoxaline, which can enhance membrane permeability and binding interactions but may also impact solubility.
Table 1: Comparison of Physicochemical Properties of Core Heterocyclic Scaffolds.
| Property | This compound | Quinazoline | Quinoline | Benzimidazole |
|---|---|---|---|---|
| Molecular Formula | C₈H₅ClN₂ | C₈H₆N₂ | C₉H₇N | C₇H₆N₂ |
| Molecular Weight (g/mol) | 164.60 | 130.15 | 129.16 | 118.14 |
| Topological Polar Surface Area (Ų) | 25.78 | 25.78 | 12.89 | 38.13 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 1 | 2 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 1 |
| LogP (Octanol/Water Partition Coeff.) | 2.39 | 1.69 | 2.04 | 1.52 |
| Water Solubility (µg/mL) | 9.4 | 1,570 | 697 | 2,000 |
Note: Values are calculated or experimentally derived for the unsubstituted parent scaffolds and serve as a baseline for comparison.
Biological Activity: Targeting Kinases in Oncology
Quinoxaline, quinazoline, quinoline, and benzimidazole scaffolds are frequently employed in the design of kinase inhibitors, which block the action of protein kinases involved in cell signaling and proliferation.[1][2][3][4] Derivatives of these scaffolds have shown potent inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5][6][7]
Many quinoxaline derivatives, for example, have been reported to possess significant VEGFR-2 inhibitory activities.[6] Similarly, quinazoline has proven to be a highly effective scaffold in cancer therapy.[3] The selection of a scaffold is often driven by its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while appended functionalities explore adjacent hydrophobic regions to achieve potency and selectivity.[2]
Table 2: Representative Biological Activity of Scaffold Derivatives Against VEGFR-2.
| Scaffold Class | Representative Compound | Target Kinase | IC₅₀ (nM) | Reference Cell Line(s) |
|---|---|---|---|---|
| Quinoxaline | Compound 17b (a 3-methylquinoxaline derivative) | VEGFR-2 | 2.7 | MCF-7, HepG-2[7] |
| Quinoxaline | Compound 27a (a 3-methylquinoxaline derivative) | VEGFR-2 | 3.2 | MCF-7, HepG-2[6] |
| Quinoxaline | Sorafenib (Reference Drug) | VEGFR-2 | 1.29 (µM) | Not specified[5] |
| Quinoline | Lenvatinib | VEGFR-2 | 2.5 | Not specified |
| Quinazoline | Representative Derivative | EGFR | 1.3 - 15.5 | Not specified |
| Benzimidazole | A Biphenyl-Substituted Derivative | VEGFR-2 | 3.0 | Not specified |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The following diagram illustrates a simplified signaling pathway for VEGFR-2, a common target for drugs based on these scaffolds.
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
ADMET Profile: Predicting In Vivo Success
An ideal drug candidate must not only be potent but also possess a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In silico and in vitro models are used early in the drug discovery process to predict these properties and guide scaffold modification. Bioisosteric replacement—the substitution of one chemical group for another with similar properties—is a key strategy used to fine-tune ADMET characteristics.[8][9][10] For example, a quinoxaline core might be replaced with a quinazoline to alter metabolic stability or reduce off-target toxicity.[6][11]
Improving metabolic stability is a critical goal, as compounds that are metabolized too quickly have a short half-life and poor bioavailability.[12][13] Conversely, metabolites can sometimes be toxic or have undesirable pharmacological activity.[14]
Table 3: Predicted ADMET Properties for Representative Scaffolds.
| Property | This compound Derivatives | Quinazoline Derivatives | Quinoline Derivatives | Benzimidazole Derivatives |
|---|---|---|---|---|
| Human Intestinal Absorption | High | High | Variable | High |
| Caco-2 Permeability | High | High | Variable | High |
| Blood-Brain Barrier (BBB) Permeant | No | No | Variable | No |
| P-glycoprotein (P-gp) Substrate | No | No / Inhibitor | Variable | No |
| CYP450 Inhibition | Potential for 1A2, 2C9, 3A4 | Potential for 2C9, 2D6, 3A4 | Potential for 2D6 | Low potential |
| Hepatotoxicity | Low Risk | Low Risk | Variable Risk | Low Risk |
| Mutagenicity (AMES Test) | Low Risk | Low Risk | Variable Risk | Low Risk |
Note: This table summarizes general trends observed from in silico predictions for derivatives of each scaffold and can vary significantly based on specific substitutions.[5][15]
Key Experimental Protocols
Objective comparison relies on standardized experimental methods. Below are detailed protocols for two fundamental assays in drug discovery.
In Vitro IC₅₀ Determination via MTT Assay
This protocol determines the concentration at which a compound inhibits cell proliferation by 50%.
a. Materials:
-
Selected adherent cancer cell line (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a quinoxaline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (absorbance at 490-570 nm)
b. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][17]
-
Compound Preparation: Prepare a serial dilution of the test compound in complete medium. A typical starting concentration range is 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.[16]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[18]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[18]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16][19]
Caption: Experimental workflow for IC₅₀ determination using an MTT assay.
In Vitro Metabolic Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, typically cytochrome P450s.
a. Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (in DMSO or Acetonitrile)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
LC-MS/MS system for analysis
b. Procedure:
-
Incubation Preparation: Prepare a master mix of liver microsomes in phosphate buffer. In a 96-well plate, add the test compound to the wells at a final concentration of typically 1 µM.[20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiating the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).[20]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, quenching the enzymatic activity.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent test compound at each time point using a validated LC-MS/MS method.[14][20]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[20]
Conclusion
The selection of a heterocyclic scaffold is a critical decision in drug design, with profound implications for a compound's ultimate therapeutic potential. The this compound scaffold offers a compelling starting point, particularly for kinase inhibitors, demonstrating high potency in numerous studies. However, its properties must be carefully weighed against alternatives like quinazoline, quinoline, and benzimidazole. Quinazolines are well-validated in approved drugs, quinolines offer a different vector space for substitution, and benzimidazoles present a distinct profile of hydrogen bonding and polarity. Ultimately, the optimal choice is not absolute but is dictated by the specific biological target, the desired structure-activity relationship, and the requisite ADMET properties for the intended therapeutic application. This guide serves as a foundational resource for making such informed, data-driven decisions.
References
- 1. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. mdpi.com [mdpi.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. ctppc.org [ctppc.org]
- 12. nedmdg.org [nedmdg.org]
- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Guide to the Electrochemical Behavior of 6-Chloroquinoxaline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 6-Chloroquinoxaline and its analogs. The objective is to offer a clear, data-driven overview of how halogen substitution on the quinoxaline core influences its redox behavior. This information is critical for applications in medicinal chemistry, materials science, and drug development, where the electrochemical characteristics of a molecule can significantly impact its biological activity and reactivity.
Introduction to Quinoxaline Electrochemistry
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1][2] The electrochemical behavior of these molecules, particularly their reduction and oxidation potentials, is fundamental to understanding their mechanism of action, metabolic fate, and potential for use in applications such as redox flow batteries.[3] The pyrazine ring within the quinoxaline scaffold is electron-deficient, making it susceptible to reduction.[4] Substituents on the benzene ring can modulate the electron density of the entire molecule, thereby influencing its electrochemical properties.
Comparative Electrochemical Data
To provide a quantitative perspective, the following table summarizes electrochemical data for a series of 2,3-diphenylquinoxaline derivatives with different substituents on the benzene ring, which can serve as a model to understand the influence of substituents on the quinoxaline core.
Table 1: Electrochemical Potentials of Substituted 2,3-Diphenylquinoxaline Derivatives [5]
| Compound | Onset Oxidation Potential (Eoxonset, V) | Anodic Peak Potential (Epa, V) | Onset Reduction Potential (Eredonset, V) | Cathodic Peak Potential (Epc, V) | Formal Reduction Potential (Eored, V) |
| 2,3-diphenylquinoxaline | 1.61 | 1.66 | -1.82 | -1.96 | -1.92 |
| 6-methyl-2,3-diphenylquinoxaline | 1.55 | 1.60 | -1.90 | -2.03 | -1.99 |
| 6,7-dimethyl-2,3-diphenylquinoxaline | 1.50 | 1.55 | -1.95 | -2.08 | -2.04 |
Data obtained from cyclic voltammetry in CH₃CN with TBAPF₆ as the supporting electrolyte.[5]
Note: The data in Table 1 is for 2,3-diphenylquinoxaline and its methylated analogs. While not a direct comparison of halogenated derivatives of the parent quinoxaline, it illustrates the principle of substituent effects. The electron-donating methyl groups make the reduction potentials more negative compared to the unsubstituted analog. Conversely, a chloro-substituent, being electron-withdrawing, would be expected to shift the reduction potential to less negative values.
Experimental Protocols
The following is a representative experimental protocol for performing cyclic voltammetry on quinoxaline derivatives, based on methodologies reported in the literature.[5]
Materials and Instrumentation
-
Working Electrode: Glassy carbon electrode[5]
-
Counter Electrode: Platinum wire[5]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)[5]
-
Analyte Concentration: 1-5 mM
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
Experimental Procedure
-
Solution Preparation: Prepare a 1-5 mM solution of the quinoxaline derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to encompass the expected redox events of the quinoxaline derivative.
-
Apply a potential scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.
-
-
Data Analysis: From the cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials, as well as the onset potentials for oxidation and reduction. The formal reduction potential (Eo) can be estimated as the midpoint of the peak potentials for a reversible process.
Signaling Pathways and Biological Relevance
Quinoxaline derivatives have been shown to exert their biological effects through various signaling pathways. A significant area of research is their activity as kinase inhibitors, where they can interfere with signaling cascades that are crucial for cancer cell proliferation and survival.[1]
Furthermore, some quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[6]
Below is a simplified representation of a generic experimental workflow for evaluating the electrochemical properties of quinoxaline derivatives and a conceptual diagram of their involvement in apoptosis induction.
Conclusion
The electrochemical behavior of this compound and its analogs is a key determinant of their chemical reactivity and biological activity. While direct comparative data is sparse, the principles of physical organic chemistry suggest that the electron-withdrawing nature of the chlorine atom will facilitate the reduction of the quinoxaline ring system. The provided experimental protocols and conceptual diagrams offer a framework for researchers to conduct their own comparative studies and to understand the broader biological context of these important heterocyclic compounds. Further research is warranted to systematically evaluate the electrochemical properties of a series of halogenated quinoxalines to provide a more complete and quantitative understanding.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. abechem.com [abechem.com]
- 5. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 6-Chloroquinoxaline: A Comparative Guide to Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of 6-Chloroquinoxaline, a key building block in medicinal chemistry. By employing multiple, independent analytical methods, researchers can build a robust body of evidence to support their synthetic outcomes.
The validation of a synthesized molecule like this compound relies on a multi-pronged analytical approach. Orthogonal techniques, which measure different physicochemical properties of the molecule, are essential to minimize the risk of misidentification and to provide a comprehensive purity profile. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected and observed quantitative data from the orthogonal analysis of a successfully synthesized batch of this compound.
Table 1: Spectroscopic and Chromatographic Data
| Analytical Technique | Parameter | Expected/Theoretical Value | Typical Observed Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~8.8 ppm (d, 1H), ~8.1 ppm (d, 1H), ~8.0 ppm (d, 1H), ~7.8 ppm (dd, 1H), ~7.7 ppm (d, 1H) | Consistent with predicted aromatic protons of the quinoxaline core, with specific shifts influenced by the chloro-substituent. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Multiple peaks in the aromatic region (~125-155 ppm) | ~145.8, 144.9, 143.5, 137.9, 131.5, 130.9, 130.0, 129.2 ppm |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 164.01 (for C₈H₅³⁵ClN₂) | m/z 164 |
| Isotope Peak (M+2) | m/z 166.01 (due to ³⁷Cl) | m/z 166 (approx. 1/3 intensity of M⁺) | |
| HPLC (RP-C18) | Retention Time (tR) | Method-dependent | ~5.8 minutes |
| Purity | >95% | ≥97% |
Table 2: Elemental Analysis Data
| Element | Theoretical % | Observed % |
| Carbon (C) | 58.38 | 58.31 |
| Hydrogen (H) | 3.06 | 3.09 |
| Nitrogen (N) | 17.02 | 16.95 |
| Chlorine (Cl) | 21.54 | 21.48 |
Experimental Protocols: Methodologies for Validation
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of this compound (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak for chlorine. Analyze the fragmentation pattern to further confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Protocol for Reversed-Phase HPLC:
-
Instrumentation: Use an HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.
-
Column: Employ a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis: Inject a known volume of the sample solution (e.g., 10 µL) and record the chromatogram. Calculate the purity based on the peak area percentage of the main peak.
Elemental Analysis (EA)
Protocol for CHN/Cl Analysis:
-
Instrumentation: Utilize a calibrated elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dry, homogenous sample (typically 1-3 mg) into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures in an oxygen-rich environment.
-
Detection: The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a thermal conductivity detector or other suitable detectors.
-
Data Analysis: Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the molecular formula (C₈H₅ClN₂). A deviation of ±0.4% is generally considered acceptable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as C-H stretching of the aromatic ring, C=N and C=C stretching of the quinoxaline core, and the C-Cl stretching vibration.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating the synthesis of this compound and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and validation of this compound.
Comparing the anticancer efficacy of 6-Chloroquinoxaline derivatives against known drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of 6-Chloroquinoxaline derivatives against established chemotherapeutic agents. The information presented is collated from various preclinical studies to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Comparative Anticancer Activity: A Tabular Overview
The in vitro cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. For comparative purposes, IC50 values for the well-known anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel are also provided. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Experimental conditions such as cell lines, incubation times, and assay methods may vary between studies.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | Adriamycin (Doxorubicin) | 0.12 |
| Cis-platin | 2.67 | |||
| Quinoxaline Derivative 25d | MCF-7 (Breast) | 4.1 | Sorafenib | 2.17 |
| HepG2 (Liver) | 5.2 | Sorafenib | 3.51 | |
| Quinoxaline Derivative 11g | HepG-2 (Liver) | 4.50 | Doxorubicin | 8.29 |
| HCT-116 (Colon) | 2.40 | Doxorubicin | 9.65 | |
| MCF-7 (Breast) | 5.90 | Doxorubicin | 7.68 | |
| Quinoxaline Derivative 11e | HepG-2 (Liver) | 5.34 | Doxorubicin | 8.29 |
| HCT-116 (Colon) | 4.19 | Doxorubicin | 9.65 | |
| MCF-7 (Breast) | 6.06 | Doxorubicin | 7.68 | |
| Quinoxaline Derivative 11d | MDA-MB-231 (Breast) | 21.68 | Doxorubicin | Not Specified |
| MCF-7 (Breast) | 35.81 | Doxorubicin | Not Specified |
Note: The data presented in this table is a compilation from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies suggest that this compound derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent pathways identified are the VEGFR-2 and PI3K/Akt/mTOR signaling cascades. Furthermore, these derivatives have been shown to induce apoptosis through the mitochondrial pathway.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Induction of Apoptosis via the Mitochondrial Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Studies have indicated that this compound derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Principle: In apoptotic cells, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives or control compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Safety Operating Guide
Safe Disposal of 6-Chloroquinoxaline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Chloroquinoxaline, a halogenated heterocyclic compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment. Based on data for similar compounds, this compound should be treated as a substance that can cause skin and eye irritation and may be harmful if inhaled or ingested.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may be required for larger quantities or when there is a splash hazard. | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact with the compound.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or vapors. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial preparation to final disposal.
Experimental Protocol for Disposal:
-
Preparation:
-
Before beginning, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
-
Waste Container:
-
Select a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."
-
The container should be clearly labeled as such to prevent mixing with other waste streams.[5]
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container.
-
If the compound is a solid, avoid generating dust.[4] If it is in a solution, pour carefully to avoid splashing.
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.
-
-
Segregation:
-
It is critical to segregate halogenated waste from non-halogenated waste.[5] Mixing these waste streams can create hazardous reactions and complicates the disposal process.
-
-
Labeling and Storage:
-
Once the waste has been transferred, securely cap the container.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Store the sealed and labeled container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
-
Complete all required paperwork for the waste manifest to ensure a proper chain of custody.
-
III. Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, carefully scoop the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloroquinoxaline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Chloroquinoxaline (CAS No. 5448-43-1). Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause serious eye damage or irritation, as well as skin and respiratory irritation.
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Skin Corrosion/Irritation | Category 2 |
| Specific Target Organ Toxicity | Category 3 |
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
| Protection Type | Required PPE |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or for nuisance exposures. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following experimental protocol is crucial for minimizing risks.
-
Preparation : Before beginning work, ensure that a chemical fume hood is operational and the designated workspace is clean and uncluttered. An eyewash station and safety shower should be readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Chemical Handling : Conduct all manipulations of this compound within the certified chemical fume hood to avoid the inhalation of dust or vapors. Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.
-
Post-Handling : After use, ensure the container is tightly closed.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove PPE in the correct order to avoid self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3] |
Spill Cleanup
In the case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup : Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4] For liquid spills, use an inert absorbent material.
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of contaminated materials as hazardous waste.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound, including contaminated solids (e.g., gloves, paper towels) and solutions, in a dedicated and clearly labeled hazardous waste container. This halogenated waste must be kept separate from non-halogenated chemical waste.
-
Container Management : Use a compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.[5]
-
Final Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain.[1] Arrange for disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
